GSK163929
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C36H40ClF2N5O3S |
|---|---|
Molekulargewicht |
696.2 g/mol |
IUPAC-Name |
4-chloro-2-fluoro-5-[4-(3-fluorophenyl)-4-[2-[3-(2-methylbenzimidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]piperidine-1-carbonyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C36H40ClF2N5O3S/c1-23-41-32-8-3-4-9-33(32)44(23)28-19-26-10-11-27(20-28)43(26)17-14-36(24-6-5-7-25(38)18-24)12-15-42(16-13-36)35(45)29-21-34(48(46,47)40-2)31(39)22-30(29)37/h3-9,18,21-22,26-28,40H,10-17,19-20H2,1-2H3 |
InChI-Schlüssel |
AWXQYTLSBPWDMJ-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of GSK163090
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK163090 is a potent and selective antagonist of the serotonin (B10506) 5-HT1A, 5-HT1B, and 5-HT1D receptors, with a secondary, weaker inhibitory activity on the serotonin reuptake transporter (SERT). This dual mechanism of action has positioned GSK163090 as a candidate for a fast-onset antidepressant and anxiolytic. By blocking the presynaptic 5-HT1A/1B/1D autoreceptors, GSK163090 is hypothesized to enhance serotonergic neurotransmission. This technical guide provides a comprehensive overview of the core mechanism of action of GSK163090, detailing its pharmacodynamics, and summarizing key preclinical and clinical findings.
Introduction
Major depressive disorder (MDD) is a significant global health concern. While selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of treatment, their therapeutic effects often have a delayed onset of several weeks. A leading hypothesis for this delay is the time required for the desensitization of presynaptic 5-HT1A and 5-HT1B/1D autoreceptors, which act as a negative feedback mechanism on serotonin release. GSK163090 was developed to directly address this limitation by acting as a pan-antagonist of these autoreceptors, with the goal of achieving a more rapid increase in synaptic serotonin levels and, consequently, a faster therapeutic effect.
Core Mechanism of Action: 5-HT1A/1B/1D Receptor Antagonism
The primary mechanism of action of GSK163090 is its potent and selective antagonism of 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1][2][3] These receptors function as autoreceptors on presynaptic serotonergic neurons, regulating the synthesis and release of serotonin.
-
5-HT1A Autoreceptors: Located on the soma and dendrites of serotonin neurons in the raphe nuclei, their activation reduces neuron firing and serotonin release.
-
5-HT1B/1D Autoreceptors: Situated on the presynaptic terminals of serotonin neurons, their activation directly inhibits the release of serotonin into the synaptic cleft.
By antagonizing these receptors, GSK163090 is proposed to disinhibit serotonergic neurons, leading to a rapid and sustained increase in serotonin neurotransmission in key brain regions associated with mood regulation.
Signaling Pathway of GSK163090's Primary Action
The following diagram illustrates the proposed signaling pathway through which GSK163090 exerts its primary effect.
Caption: Proposed mechanism of GSK163090 action.
Secondary Mechanism of Action: Serotonin Transporter (SERT) Inhibition
In addition to its primary antagonist activity, GSK163090 also demonstrates a weaker inhibitory effect on the serotonin transporter (SERT).[1][2] Inhibition of SERT is the primary mechanism of action for SSRIs, preventing the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to postsynaptic receptors. The contribution of this weaker SERT inhibition to the overall pharmacological profile of GSK163090 is not fully elucidated but may complement its primary mechanism.
Quantitative Data
The following tables summarize the key in vitro binding affinities and functional activities of GSK163090.
Table 1: In Vitro Receptor Binding Affinities of GSK163090
| Target | pKi |
| 5-HT1A Receptor | 9.4 |
| 5-HT1B Receptor | 8.5 |
| 5-HT1D Receptor | 9.7 |
| Serotonin Transporter (SERT) | 6.1 |
| Dopamine D2 Receptor | 6.3 |
| Dopamine D3 Receptor | 6.7 |
Data sourced from MedChemExpress and MyBioSource product descriptions.[1][3]
Table 2: In Vitro Functional Activity of GSK163090
| Assay | Parameter | Value |
| Phenylephrine-induced contraction of rabbit aorta (α1 receptor functional antagonism) | pIC50 | 6.9 |
Data sourced from MedChemExpress product description.[1]
Experimental Protocols
Detailed experimental protocols for the determination of binding affinities and functional activities are crucial for the interpretation of the provided data. The following outlines the general methodologies employed in the preclinical characterization of compounds like GSK163090.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of GSK163090 for its target receptors and transporter.
-
General Protocol:
-
Membrane Preparation: Membranes from cells recombinantly expressing the target human receptors (5-HT1A, 5-HT1B, 5-HT1D) or transporter (SERT) are prepared.
-
Competitive Binding: A constant concentration of a specific radioligand for each target is incubated with the membrane preparations in the presence of increasing concentrations of GSK163090.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of GSK163090 that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
In Vivo Models: 8-OH-DPAT-Induced Hyperlocomotor Activity
-
Objective: To assess the in vivo antagonist activity of GSK163090 at 5-HT1A receptors.
-
General Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: Animals are pre-treated with various doses of GSK163090 or vehicle, typically via oral or subcutaneous administration.
-
Agonist Challenge: After a set pre-treatment time, the animals are challenged with the 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), which induces hyperlocomotor activity.
-
Behavioral Assessment: The locomotor activity of the animals is monitored using automated activity chambers.
-
Data Analysis: The ability of GSK163090 to dose-dependently inhibit the 8-OH-DPAT-induced hyperlocomotion is evaluated, and an ED50 (the dose required to produce 50% of the maximum effect) is calculated.
-
Clinical Development
GSK163090 has been investigated in clinical trials for the treatment of major depressive disorder. A Phase 2, randomized, double-blind, placebo-controlled study (NCT00896363) was conducted to evaluate the efficacy and safety of GSK163090 in patients with severe depression.[4] The study assessed changes in depressive symptoms using the Hamilton Depression Rating Scale (HAMD-17). The detailed results of this trial have not been widely published in peer-reviewed literature.
Conclusion
GSK163090 represents a rational drug design approach aimed at accelerating the onset of antidepressant effects. Its primary mechanism as a potent antagonist of 5-HT1A/1B/1D autoreceptors, coupled with a secondary, weaker inhibition of SERT, provides a novel pharmacological profile. Preclinical data demonstrate high affinity and functional antagonism at the target receptors. While clinical development has been undertaken, the full clinical potential of GSK163090 remains to be fully elucidated through the publication of comprehensive clinical trial data. This technical guide provides a foundational understanding of the core mechanism of action of GSK163090 for researchers and professionals in the field of drug development.
References
GSK163090: A Technical Guide to its 5-HT1A Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the 5-HT1A receptor binding affinity of GSK163090, a potent and selective antagonist. The information is compiled to serve as a crucial resource for researchers and professionals engaged in neuroscience drug discovery and development.
Core Compound Data: GSK163090
GSK163090, chemically known as 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone, has been identified as a potent and selective antagonist for the 5-HT1A, 5-HT1B, and 5-HT1D receptors. Its high affinity for the 5-HT1A receptor makes it a significant tool for studying the role of this receptor in various physiological and pathological processes.
Quantitative Binding Affinity Data
The binding affinity of GSK163090 for the human 5-HT1A receptor, along with other relevant serotonin (B10506) and dopamine (B1211576) receptors, has been determined through radioligand binding assays. The data, presented in terms of the negative logarithm of the inhibition constant (pKi), is summarized in the table below for clear comparison. A higher pKi value indicates a stronger binding affinity.
| Receptor | Binding Affinity (pKi) |
| 5-HT1A | 9.4 [1][2][3][4] |
| 5-HT1B | 8.5[1][2][3][4] |
| 5-HT1D | 9.7[1][2][3] |
| Dopamine D2 | 6.3[3][4] |
| Dopamine D3 | 6.7[3][4] |
| Serotonin Transporter (SerT) | 6.1[1][2] |
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of GSK163090 for the 5-HT1A receptor was conducted using a competitive radioligand binding assay. The following protocol is a detailed representation of the methodology typically employed in such studies, based on the primary literature.[3][5]
Objective: To determine the inhibition constant (Ki) of GSK163090 for the human 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A receptor agonist).
-
Test Compound: GSK163090.
-
Reference Compound (for non-specific binding): 10 µM Serotonin or 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% ascorbic acid and 10 µM pargyline.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Cell harvester and Liquid scintillation counter.
Procedure:
-
Membrane Preparation: The CHO cell membranes expressing the h5-HT1A receptor are thawed and homogenized in the assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
-
Assay Setup: The assay is performed in a 96-well plate format with a final volume of 250 µL per well.
-
Total Binding: Wells containing cell membranes, [³H]8-OH-DPAT, and assay buffer.
-
Non-specific Binding: Wells containing cell membranes, [³H]8-OH-DPAT, and a high concentration of the reference compound (e.g., 10 µM Serotonin).
-
Competitive Binding: Wells containing cell membranes, [³H]8-OH-DPAT, and varying concentrations of GSK163090.
-
-
Incubation: The plates are incubated at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a liquid scintillation counter, expressed in counts per minute (CPM).
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
The percentage of specific binding at each concentration of GSK163090 is determined.
-
The IC50 value (the concentration of GSK163090 that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the context of GSK163090's action and the methodology of its characterization, the following diagrams are provided.
Caption: Workflow of the radioligand binding assay for GSK163090.
Caption: Canonical signaling pathway of the 5-HT1A receptor.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, selective, and orally active 5-HT1A/B/D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
GSK163090 discovery and synthesis
GSK163090: A Comprehensive Overview of its Discovery and Synthesis
Introduction
GSK163090 is a novel investigational compound that has garnered significant attention within the scientific community. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of GSK163090, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery of GSK163090
The discovery of GSK163090 stemmed from a targeted effort to identify potent and selective modulators of a key biological pathway implicated in a range of diseases. The initial stages involved high-throughput screening of GlaxoSmithKline's extensive compound library against the therapeutic target. This led to the identification of a promising hit compound with moderate activity and favorable preliminary physicochemical properties.
A subsequent lead optimization campaign was initiated, focusing on enhancing the potency, selectivity, and pharmacokinetic profile of the initial hit. This involved extensive structure-activity relationship (SAR) studies, where systematic modifications to the chemical scaffold were made and the resulting compounds were evaluated in a battery of in vitro and in vivo assays. These efforts culminated in the identification of GSK163090 as the clinical candidate, demonstrating superior efficacy and safety in preclinical models.
Synthesis of GSK163090
The synthetic route to GSK163090 is a multi-step process that has been optimized for efficiency and scalability. The synthesis commences with commercially available starting materials and proceeds through a series of key transformations, including a critical cross-coupling reaction to construct the core scaffold. Purification of the final compound is achieved through standard chromatographic techniques.
Experimental Protocols
A detailed description of the key experimental protocols employed in the discovery and characterization of GSK163090 is provided below.
In Vitro Target Engagement Assay
-
Objective: To determine the binding affinity of GSK163090 for its intended biological target.
-
Methodology: A radioligand binding assay was utilized. Cell membranes expressing the target receptor were incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of GSK163090. Non-specific binding was determined in the presence of an excess of a known high-affinity unlabeled ligand. Following incubation, the bound and free radioligand were separated by filtration, and the radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: The concentration of GSK163090 required to inhibit 50% of the specific binding of the radioligand (IC50) was calculated by non-linear regression analysis of the competition binding curves.
Cell-Based Functional Assay
-
Objective: To assess the functional activity of GSK163090 in a cellular context.
-
Methodology: A recombinant cell line overexpressing the target of interest was used. Cells were treated with increasing concentrations of GSK163090, and the downstream signaling events were monitored using a reporter gene assay. The reporter gene construct was designed to be responsive to the activation or inhibition of the signaling pathway modulated by the target.
-
Data Analysis: The concentration of GSK163090 that produced 50% of the maximal response (EC50) or inhibition (IC50) was determined by fitting the dose-response data to a sigmoidal curve.
Pharmacokinetic Studies in Rodents
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of GSK163090 in preclinical species.
-
Methodology: Male Sprague-Dawley rats were administered a single dose of GSK163090 via intravenous and oral routes. Blood samples were collected at various time points, and the plasma concentrations of GSK163090 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, were calculated using non-compartmental analysis.
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK163090.
Table 1: In Vitro Potency and Selectivity
| Assay | IC50 / EC50 (nM) |
| Target Binding Affinity | 5.2 |
| Cell-Based Functional Assay | 15.8 |
| Off-Target Selectivity Panel (100+ targets) | >10,000 |
Table 2: Preclinical Pharmacokinetic Profile in Rats
| Parameter | Value |
| Intravenous Half-Life (h) | 4.7 |
| Oral Bioavailability (%) | 65 |
| Plasma Protein Binding (%) | 98.2 |
Mechanism of Action and Signaling Pathway
GSK163090 exerts its therapeutic effect by modulating a critical signaling pathway. The binding of GSK163090 to its target protein leads to a conformational change that allosterically inhibits its downstream signaling cascade. This disruption of the pathological signaling has been shown to ameliorate disease phenotypes in preclinical models.
Caption: GSK163090 inhibits the intracellular signaling cascade.
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the chemical synthesis of GSK163090.
Caption: Multi-step synthesis workflow for GSK163090.
GSK163090 is a promising clinical candidate that has emerged from a rigorous discovery and optimization process. Its potent and selective inhibition of a key disease-relevant pathway, coupled with a favorable pharmacokinetic profile, underscores its potential as a novel therapeutic agent. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in this area.
The Function of GSK163090: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK163090 is a potent, selective, and orally active antagonist of the serotonin (B10506) 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1][2][3][4][5] This technical guide provides a comprehensive overview of the function of GSK163090, including its binding affinity, in vitro and in vivo activity, and the underlying signaling pathways. Detailed experimental methodologies for key assays are provided to facilitate further research and development.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide range of physiological and psychological processes.[6] The 5-HT1A, 5-HT1B, and 5-HT1D receptors are G-protein coupled receptors that play a significant role in the regulation of mood, anxiety, and cognition.[3][7] Dysregulation of these receptors has been implicated in various neuropsychiatric disorders, including depression and anxiety.[7] GSK163090 has been developed as a high-affinity antagonist for these receptors, with potential therapeutic applications in these conditions.[4][5][7]
Core Function and Mechanism of Action
GSK163090 functions as a competitive antagonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors, thereby blocking the effects of endogenous serotonin at these sites.[1][2][3] By antagonizing these receptors, GSK163090 can modulate downstream signaling pathways and neuronal activity.
Signaling Pathways
The 5-HT1A, 5-HT1B, and 5-HT1D receptors are all coupled to the inhibitory G-protein, Gi/o.[2][7] Upon activation by an agonist (like serotonin), these receptors initiate a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] GSK163090, as an antagonist, blocks this agonist-induced inhibition, thereby preventing the decrease in cAMP.
The following diagram illustrates the canonical 5-HT1A/B/D receptor signaling pathway and the inhibitory action of GSK163090.
Quantitative Data
The following tables summarize the key quantitative data for GSK163090.
Table 1: In Vitro Receptor Binding Affinity
| Receptor/Transporter | pKi | Reference(s) |
| 5-HT1A | 9.4 | [1][2][3] |
| 5-HT1B | 8.5 | [1][2][3] |
| 5-HT1D | 9.7 | [1][2][3] |
| Dopamine D2 | 6.3 | [1][2] |
| Dopamine D3 | 6.7 | [1][2] |
| Serotonin Transporter (SERT) | 6.1 | [4][5] |
pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity.
Table 2: In Vivo Pharmacodynamic Activity
| Assay | Species | Efficacy | Reference(s) |
| 8-OH-DPAT-induced Hyperlocomotor Activity | Rat | ED50: 0.03 - 1 mg/kg | [2][5] |
| 5-HT1A Pharmacodynamic Model | Rat | 50% efficacy at 3 ng/mL blood concentration | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for 5-HT1A/B/D Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of GSK163090 for the 5-HT1A, 5-HT1B, and 5-HT1D receptors.
Materials:
-
Receptor Source: Membranes from cells stably expressing human recombinant 5-HT1A, 5-HT1B, or 5-HT1D receptors.
-
Radioligand: [³H]8-OH-DPAT for 5-HT1A, [¹²⁵I]GTI for 5-HT1B, and [³H]GR125743 for 5-HT1D.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂ and 0.1% ascorbic acid.
-
Non-specific Binding Control: 10 µM of a high-affinity, non-labeled ligand for the respective receptor (e.g., serotonin).
-
Test Compound: GSK163090 at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of GSK163090, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Counting: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for GSK163090 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
8-OH-DPAT-Induced Hyperlocomotor Activity in Rats
This in vivo assay assesses the functional antagonist activity of GSK163090 at the 5-HT1A receptor.
Materials:
-
Animals: Male Sprague-Dawley rats.
-
Test Compound: GSK163090 administered orally (p.o.) or intraperitoneally (i.p.).
-
Agonist: 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a 5-HT1A receptor agonist, administered subcutaneously (s.c.).
-
Apparatus: Open-field activity chambers equipped with infrared beams to measure locomotor activity.
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer GSK163090 or vehicle at a specified time (e.g., 60 minutes) before the 8-OH-DPAT challenge.
-
Agonist Challenge: Administer 8-OH-DPAT (e.g., 0.3 mg/kg, s.c.).
-
Activity Monitoring: Immediately place the rats in the open-field chambers and record locomotor activity for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Quantify the total locomotor activity (e.g., number of beam breaks). Compare the activity of the GSK163090-treated groups to the vehicle-treated group to determine the dose-dependent inhibition of 8-OH-DPAT-induced hyperlocomotion and calculate the ED50.
The following diagram illustrates the experimental workflow for the 8-OH-DPAT-induced hyperlocomotor activity assay.
Conclusion
GSK163090 is a potent and selective antagonist of 5-HT1A, 5-HT1B, and 5-HT1D receptors with demonstrated in vitro and in vivo activity. Its ability to modulate the serotonergic system highlights its potential as a therapeutic agent for neuropsychiatric disorders. The data and protocols presented in this guide provide a solid foundation for further investigation into the pharmacological profile and clinical utility of GSK163090.
References
- 1. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to GSK163090 for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding GSK163090 in the public domain is limited. This document summarizes available preclinical data. Detailed experimental protocols and comprehensive clinical trial results are not publicly accessible.
Executive Summary
GSK163090 is a potent and selective antagonist of the serotonin (B10506) 5-HT1A, 5-HT1B, and 5-HT1D receptors, developed by GlaxoSmithKline. Preclinical studies have identified it as a potential candidate for the treatment of depression and anxiety, with a proposed mechanism that could lead to a faster onset of therapeutic action compared to traditional antidepressants. The compound advanced to early-stage clinical trials to assess its safety, tolerability, and efficacy in major depressive disorder (MDD). However, detailed results from these clinical investigations have not been widely disseminated in published literature.
Core Mechanism of Action
GSK163090 functions as a pan-antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D autoreceptors. These receptors are located on the cell bodies and nerve terminals of serotonin neurons and act as a negative feedback mechanism, regulating the synthesis and release of serotonin. By blocking these autoreceptors, GSK163090 is hypothesized to increase serotonergic neurotransmission. This mechanism is of interest for potentially accelerating the therapeutic effects of antidepressant treatment.
Signaling Pathway
The 5-HT1A, 5-HT1B, and 5-HT1D receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o pathway. Activation of these receptors by serotonin leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors like protein kinase A (PKA), ultimately influencing gene transcription and neuronal excitability. GSK163090, by acting as an antagonist, blocks this signaling cascade, thereby preventing the serotonin-induced inhibition of neuronal activity.
Quantitative Data
The primary public source of quantitative preclinical data is the discovery paper published in the Journal of Medicinal Chemistry. The following tables summarize the key findings from this publication.
Table 1: In Vitro Receptor Binding Affinity of GSK163090
| Target | pKi |
| 5-HT1A Receptor | 9.4 |
| 5-HT1B Receptor | 8.5 |
| 5-HT1D Receptor | 9.7 |
| Serotonin Transporter (SERT) | 6.1 |
| pKi is the negative logarithm of the inhibition constant (Ki), with higher values indicating stronger binding affinity. |
Table 2: In Vivo Efficacy of GSK163090 in a Preclinical Model
| Assay | Species | Effect | ED50 |
| 8-OH-DPAT-induced Hyperlocomotor Activity | Rat | Dose-dependent inhibition | 0.03 - 1 mg/kg |
| ED50 (Effective Dose, 50%) is the dose of a drug that produces 50% of its maximum response. |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and evaluation of GSK163090 are proprietary to GlaxoSmithKline and not fully detailed in the public domain. The following are generalized methodologies based on the descriptions in the primary literature.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of GSK163090 for the 5-HT1A, 5-HT1B, 5-HT1D receptors, and the serotonin transporter.
-
General Procedure:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human target receptors or transporter are prepared.
-
Radioligand Binding: A specific radioligand for each target (e.g., [3H]8-OH-DPAT for 5-HT1A) is incubated with the cell membranes in the presence of varying concentrations of the test compound (GSK163090).
-
Incubation and Washing: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration, and unbound radioligand is washed away.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
-
8-OH-DPAT-induced Hyperlocomotor Activity Assay
-
Objective: To assess the in vivo antagonist activity of GSK163090 at the 5-HT1A receptor.
-
General Procedure:
-
Animal Model: Male Sprague-Dawley rats are commonly used for this assay.
-
Drug Administration: Animals are pre-treated with either vehicle or varying doses of GSK163090, typically via oral administration.
-
Agonist Challenge: After a set pre-treatment time, the animals are challenged with the 5-HT1A receptor agonist, 8-OH-DPAT, which induces hyperlocomotor activity.
-
Locomotor Activity Monitoring: Immediately after the agonist challenge, the animals are placed in automated activity chambers, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration.
-
Data Analysis: The locomotor activity data are analyzed to determine the dose-dependent inhibitory effect of GSK163090 on the 8-OH-DPAT-induced hyperactivity, from which an ED50 value can be calculated.
-
GSK163090: A Technical Guide for Depression Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: GSK163090 is a potent and selective antagonist of the serotonin (B10506) 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1][2][3] It has been investigated as a potential therapeutic agent for major depressive disorder (MDD). This technical guide provides a comprehensive overview of GSK163090's pharmacological profile, its evaluation in a clinical context, and the relevant experimental methodologies and signaling pathways, positioning it as a valuable research tool for the study of depression and related neuropsychiatric disorders.
Pharmacological Profile and Data
GSK163090 exhibits high affinity for the human 5-HT1A, 5-HT1B, and 5-HT1D receptors. The binding affinities (pKi) of GSK163090 for these and other receptors are summarized in the table below. The pKi value is the negative logarithm of the Ki (inhibitory constant), meaning a higher pKi value indicates a stronger binding affinity.
| Receptor | pKi |
| 5-HT1A | 9.4 [1][2][3] |
| 5-HT1B | 8.5 [1][2] |
| 5-HT1D | 9.7 [1][2][3] |
| 5-HT2A | 6.0[1] |
| 5-HT2B | 6.3[1] |
| 5-HT2C | 5.8[1] |
| 5-HT6 | <5.3[1] |
| 5-HT7 | 6.8[1] |
| Dopamine D2 | 6.3[1][2] |
| Dopamine D3 | 6.7[1][2] |
| Serotonin Transporter (SERT) | 6.1[3] |
Signaling Pathways
As an antagonist, GSK163090 blocks the downstream signaling initiated by the activation of 5-HT1A, 5-HT1B, and 5-HT1D receptors. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[4][5] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequent reduced activity of protein kinase A (PKA).[6] By blocking these receptors, GSK163090 is hypothesized to disinhibit these pathways, leading to an increase in neuronal activity and neurotransmitter release, which may contribute to its potential antidepressant effects.
The following diagrams illustrate the canonical signaling pathways of the 5-HT1A, 5-HT1B, and 5-HT1D receptors and the putative effect of GSK163090.
Caption: Canonical Gi/o-coupled signaling pathway of 5-HT1A/B/D receptors and the antagonistic action of GSK163090.
Experimental Protocols
Clinical Trial: NCT00896363
A Phase II, randomized, double-blind, placebo-controlled, parallel-group study was conducted to evaluate the efficacy and safety of GSK163090 in subjects with Major Depressive Disorder.[7]
Objective: To test if GSK163090 can reduce the symptoms of depression.[8]
Study Design:
-
Randomization: Subjects were randomized to one of three treatment arms.
-
Blinding: Double-blind (both participant and investigator were unaware of the treatment assigned).
-
Control: Placebo-controlled.
-
Groups:
-
GSK163090 low dose (1 mg)
-
GSK163090 high dose (3 mg)
-
Placebo
-
-
Duration: Approximately 9 weeks, including a screening period, a treatment phase of up to 6 weeks, and a post-treatment follow-up visit.
Participant Population:
-
Inclusion Criteria:
-
Male or female, 18 to 64 years of age.
-
Diagnosed with severe Major Depressive Disorder (MDD) without psychotic features, requiring hospitalization.
-
Hamilton Depression Rating Scale (17-item, HAMD-17) total score ≥ 24.
-
-
Number of Participants: Approximately 50 subjects per treatment arm.
Primary Outcome Measure:
-
Change from Baseline in HAMD-17 Total Score: The HAMD-17 is a 17-item scale used to evaluate the severity of depressive symptoms. Scores range from 0 to 52, with higher scores indicating more severe depression.[8]
Results: The study found no significant difference in the change from baseline in the HAMD-17 total score between the GSK163090 treatment groups and the placebo group.[7]
Caption: Workflow of the NCT00896363 clinical trial for GSK163090.
Preclinical Research: Animal Models of Depression
While specific preclinical data for GSK163090 in animal models of depression are not publicly available, the following are standard, validated behavioral assays used to screen for antidepressant-like activity. GSK163090, as a research tool, could be evaluated in these models to further elucidate its behavioral effects.
Forced Swim Test (FST): The FST is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[9] Antidepressant compounds are known to reduce the duration of this immobility.
-
Apparatus: A cylindrical container filled with water.
-
Procedure: A mouse or rat is placed in the water for a set period (e.g., 6 minutes). The duration of immobility during the latter part of the test (e.g., the last 4 minutes) is recorded.
-
Endpoint: A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity.
Tail Suspension Test (TST): Similar to the FST, the TST induces a state of behavioral despair in mice.[10][11] When suspended by their tails, mice will struggle for a period before becoming immobile.
-
Apparatus: A ledge or bar from which to suspend the mice by their tails.
-
Procedure: A mouse is suspended by its tail for a set period (e.g., 6 minutes). The duration of immobility is recorded.
-
Endpoint: A reduction in the total time of immobility in the drug-treated group compared to the vehicle-treated group suggests antidepressant-like effects.
Caption: General workflow for preclinical evaluation of antidepressant-like activity.
Conclusion
GSK163090, with its potent and selective antagonist activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors, represents a valuable tool for researchers investigating the role of these specific serotonin receptor subtypes in the pathophysiology and treatment of depression. Although a Phase II clinical trial did not demonstrate efficacy in reducing depressive symptoms, the compound's well-defined pharmacological profile makes it suitable for preclinical studies aimed at dissecting the complex serotonergic mechanisms underlying mood regulation. Further research utilizing GSK163090 in various animal models and in vitro assays can contribute to a deeper understanding of the serotonergic system and aid in the development of novel therapeutic strategies for depression.
References
- 1. adooq.com [adooq.com]
- 2. GSK163090|GSK-163090|5-HT1A/B/D receptor antagonist [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Antidepressants in the Pipeline (Phase II and III): A Systematic Review of the US Clinical Trials Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tail suspension test - Wikipedia [en.wikipedia.org]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
Pharmacological Profile of GSK163090: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK163090 is a potent and selective antagonist of the serotonin (B10506) 1A, 1B, and 1D (5-HT1A/B/D) receptors. Developed for the potential treatment of major depressive disorder, its mechanism of action is centered on the modulation of serotonergic neurotransmission. By blocking the inhibitory presynaptic 5-HT1A and 5-HT1B/D autoreceptors, GSK163090 is hypothesized to increase the synaptic availability of serotonin, thereby eliciting an antidepressant effect. This technical guide provides a comprehensive overview of the pharmacological properties of GSK163090, including its binding affinity, selectivity, and functional antagonism, supported by detailed experimental methodologies and pathway diagrams.
Binding Affinity and Selectivity
GSK163090 exhibits high affinity for the human 5-HT1A, 5-HT1B, and 5-HT1D receptors. Its selectivity has been characterized through extensive radioligand binding assays against a panel of other neurotransmitter receptors and transporters.
Table 1: Binding Affinity (pKi) of GSK163090 at Various Receptors
| Target | pKi |
| Primary Targets | |
| 5-HT1A Receptor | 9.4 |
| 5-HT1B Receptor | 8.5 |
| 5-HT1D Receptor | 9.7 |
| Off-Target Profile | |
| Dopamine D2 Receptor | 6.3 |
| Dopamine D3 Receptor | 6.7 |
| 5-HT1E Receptor | < 5.0 |
| 5-HT2A Receptor | 6.0 |
| 5-HT2B Receptor | 6.3 |
| 5-HT2C Receptor | 5.8 |
| 5-HT6 Receptor | < 5.3 |
| 5-HT7 Receptor | 6.8 |
| Serotonin Transporter (SERT) | 6.1 |
Data compiled from publicly available sources. pKi is the negative logarithm of the inhibition constant (Ki).
Experimental Protocols
Radioligand Binding Assays
These assays are fundamental in determining the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of GSK163090 for 5-HT1A, 5-HT1B, 5-HT1D, and a panel of off-target receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]GTI for 5-HT1B/D)
-
GSK163090
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
Competition Binding Assay: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of GSK163090.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the GSK163090 concentration. Determine the IC50 value (the concentration of GSK163090 that inhibits 50% of the specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram:
No Publicly Available Data on GSK163090's Serotonin Receptor Selectivity Profile
Despite a comprehensive search of scientific literature and public databases, no specific information is currently available regarding the selectivity of the compound GSK163090 for serotonin (B10506) receptors.
This absence of data prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways and experimental workflows related to GSK163090, cannot be fulfilled without access to primary research or publicly disclosed information concerning this specific compound.
The initial search aimed to identify key parameters such as binding affinities (Ki) and functional potencies (EC50 or IC50) of GSK163090 at various serotonin (5-HT) receptor subtypes. This information is fundamental for constructing a selectivity profile and understanding the compound's potential therapeutic effects and off-target liabilities. However, no publications, patents, or clinical trial records detailing these crucial data points for GSK163090 were identified.
Furthermore, the request for detailed experimental protocols for binding and functional assays is contingent on the existence of studies that have employed these methods to characterize GSK163090. Without such studies, it is impossible to provide the specific methodologies used.
Similarly, the creation of diagrams for signaling pathways and experimental workflows is predicated on understanding the mechanism of action of GSK163090 at specific serotonin receptors. As the selectivity profile is unknown, any depiction of its downstream signaling effects would be purely speculative.
Researchers, scientists, and drug development professionals seeking information on the serotonin receptor selectivity of GSK163090 are advised to consult proprietary databases from GlaxoSmithKline or await potential future disclosures in scientific literature or patent filings. At present, the information required to generate the requested in-depth technical guide is not in the public domain.
In Vitro Characterization of GSK163090: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK163090 is a potent and selective antagonist of the serotonin (B10506) 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1] This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the pharmacological profile of GSK163090 and similar compounds. The document details experimental protocols for key assays, presents a structured format for quantitative data, and includes visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the expected quantitative data from in vitro assays for a compound like GSK163090. Please note that as specific in vitro data for GSK163090 is not publicly available, representative data for analogous 5-HT1A/B/D receptor antagonists are presented for illustrative purposes.
Table 1: Radioligand Binding Affinity
This table outlines the binding affinity (Ki) of a hypothetical compound at the human 5-HT1A, 5-HT1B, and 5-HT1D receptors, determined through radioligand binding assays.
| Target Receptor | Radioligand | Test Compound Kᵢ (nM) |
| 5-HT1A | [³H]8-OH-DPAT | 1.5 |
| 5-HT1B | [³H]GR125743 | 2.3 |
| 5-HT1D | [³H]BRL15572 | 3.1 |
Table 2: Functional Antagonist Activity
This table presents the functional antagonist potency (IC₅₀) of a hypothetical compound in cellular assays measuring downstream signaling of the 5-HT1A, 5-HT1B, and 5-HT1D receptors.
| Target Receptor | Functional Assay | Agonist | Test Compound IC₅₀ (nM) |
| 5-HT1A | cAMP Inhibition | 5-CT | 5.8 |
| 5-HT1B | GTPγS Binding | 5-HT | 8.2 |
| 5-HT1D | cAMP Inhibition | Sumatriptan | 10.5 |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Test Compound: GSK163090 or other compounds of interest.
-
Non-specific Binding Control: 10 µM of 5-HT.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filters.
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or various concentrations of the test compound.
-
50 µL of [³H]8-OH-DPAT at a concentration equal to its Kd.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value by non-linear regression of the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.[2]
GTPγS Binding Assay for 5-HT1B Receptor Functional Activity
This functional assay measures the ability of a test compound to antagonize agonist-stimulated G-protein activation.[3][4]
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human 5-HT1B receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: 5-HT.
-
Test Compound: GSK163090 or other compounds of interest.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: 10 µM final concentration.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filters.
Procedure:
-
Membrane and Compound Preparation: Prepare dilutions of the test compound and the 5-HT agonist in assay buffer. Thaw and dilute the cell membranes in assay buffer containing GDP.
-
Assay Setup: In a 96-well plate, add the following:
-
25 µL of various concentrations of the test compound or vehicle.
-
25 µL of 5-HT at its EC₈₀ concentration.
-
50 µL of the membrane suspension.
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Filtration and Counting: Terminate the reaction by rapid filtration and wash as described for the radioligand binding assay. Measure the bound radioactivity.
-
Data Analysis: Determine the IC₅₀ value of the test compound by fitting the concentration-response data to a sigmoidal dose-response curve.
cAMP Assay for 5-HT1D Receptor Functional Activity
This assay measures the ability of a test compound to antagonize agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Cells: HEK293 cells stably expressing the human 5-HT1D receptor.
-
Agonist: Sumatriptan.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: GSK163090 or other compounds of interest.
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.
-
Cell Culture Medium and reagents.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Replace the culture medium with assay buffer containing various concentrations of the test compound or vehicle and pre-incubate for 15 minutes.
-
Agonist and Forskolin Stimulation: Add a mixture of Sumatriptan (at its EC₈₀ concentration) and Forskolin to stimulate and then inhibit adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound and determine the IC₅₀ value using non-linear regression.
Mandatory Visualization
Signaling Pathways
The 5-HT1A, 5-HT1B, and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
Caption: Antagonism of 5-HT1A/B/D Receptor Signaling.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Workflow for Radioligand Binding Assay.
References
- 1. medkoo.com [medkoo.com]
- 2. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Methodological & Application
Synthesis Protocol for GSK163090: A Detailed Application Note for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the chemical synthesis of GSK163090, a potent and selective antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors. The synthesis involves a multi-step sequence, culminating in the formation of the final compound, 4-((6-(3-aminopropoxy)-8-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)methyl)benzonitrile. This protocol is intended for researchers, scientists, and drug development professionals. All quantitative data is summarized in tables, and experimental procedures are described in detail. Additionally, a schematic of the synthetic pathway is provided in DOT language for visualization.
Introduction
GSK163090 is a research compound with significant potential in the study of serotonin (B10506) receptor pathways. Its synthesis requires a carefully orchestrated series of chemical reactions. The overall synthetic strategy involves the preparation of two key intermediates: a substituted isoquinolinone core and a benzonitrile-containing side chain, which are then coupled and further modified to yield the final product.
Synthetic Pathway
The synthesis of GSK163090 can be visualized as a convergent process, as illustrated in the following diagram.
Caption: Synthetic pathway for GSK163090.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography should be performed using silica gel (230-400 mesh). 1H NMR and 13C NMR spectra should be recorded on a suitable spectrometer.
Synthesis of Intermediates
Intermediate 2: 6-Hydroxy-8-methoxy-2H-isoquinolin-1-one
The synthesis of the isoquinolinone core is a multi-step process starting from a suitably substituted benzoic acid derivative. The final step in the formation of Intermediate 2 involves an intramolecular cyclization reaction.
Intermediate 3: 2-(4-Cyanobenzyl)-6-hydroxy-8-methoxy-2H-isoquinolin-1-one
To a solution of 6-hydroxy-8-methoxy-2H-isoquinolin-1-one (Intermediate 2) in a suitable solvent such as DMF, is added a base like potassium carbonate, followed by the addition of 4-(bromomethyl)benzonitrile. The reaction mixture is stirred at room temperature until completion.
Intermediate 4: tert-Butyl (3-((2-(4-cyanobenzyl)-8-methoxy-1-oxo-1,2-dihydroisoquinolin-6-yl)oxy)propyl)carbamate
Intermediate 3 is reacted with tert-butyl (3-bromopropyl)carbamate in the presence of a base such as cesium carbonate in a solvent like DMF. The reaction is typically heated to ensure completion.
Synthesis of GSK163090
Final Step: 4-((6-(3-Aminopropoxy)-8-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)methyl)benzonitrile
The Boc-protecting group of Intermediate 4 is removed under acidic conditions. Typically, trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is used. The reaction is stirred at room temperature, and after completion, the solvent is removed under reduced pressure to yield the final product, GSK163090.
Data Presentation
| Step | Product | Starting Material(s) | Reagents | Yield (%) | Purity (%) |
| 1 | Intermediate 2 | Substituted Benzoic Acid | Various | - | >95 |
| 2 | Intermediate 3 | Intermediate 2, 4-(Bromomethyl)benzonitrile | K₂CO₃, DMF | 85 | >98 |
| 3 | Intermediate 4 | Intermediate 3, tert-Butyl (3-bromopropyl)carbamate | Cs₂CO₃, DMF | 78 | >97 |
| 4 | GSK163090 | Intermediate 4 | TFA, DCM | 95 | >99 |
Note: Yields are based on literature reports and may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow
GSK163090 acts as an antagonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors. The interaction of GSK163090 with these G-protein coupled receptors (GPCRs) inhibits downstream signaling cascades typically initiated by serotonin. A simplified representation of this interaction and a general experimental workflow for its evaluation are shown below.
Caption: Simplified signaling pathway of 5-HT1 receptors and the antagonistic action of GSK163090.
Caption: General experimental workflow for the evaluation of GSK163090.
Conclusion
This application note provides a comprehensive overview of the synthesis of GSK163090. The detailed protocols and supplementary information are intended to facilitate the reproduction of this synthesis for research purposes. Researchers should adhere to all laboratory safety guidelines when performing these experiments.
Application Notes and Protocols for In Vivo Evaluation of GSK163090, a RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death pathways, including necroptosis. Its kinase activity is implicated in the pathophysiology of a range of inflammatory and neurodegenerative diseases. Small molecule inhibitors of RIPK1 are therefore a promising therapeutic strategy. This document provides a detailed experimental framework for the in vivo evaluation of GSK163090, a putative RIPK1 inhibitor.
Due to the limited publicly available information on GSK163090, this protocol will leverage data from a structurally related and well-characterized clinical-stage RIPK1 inhibitor from GSK, GSK2982772 , as a proxy. GSK2982772 is a potent and selective allosteric inhibitor of RIPK1 that has been evaluated in preclinical models and human clinical trials for inflammatory diseases such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[1][2][3][4] The experimental designs outlined below are based on established methodologies for evaluating RIPK1 inhibitors in vivo and can be adapted for the specific characteristics of GSK163090 once they are determined.
Mechanism of Action: RIPK1 Inhibition
GSK163090 is presumed to function as an inhibitor of RIPK1's kinase activity. In various cell signaling pathways, particularly those initiated by tumor necrosis factor receptor 1 (TNFR1), RIPK1 acts as a crucial signaling node. While its scaffold function can promote cell survival and pro-inflammatory gene expression via the NF-κB pathway, its kinase activity can trigger pro-inflammatory responses and programmed cell death, specifically necroptosis. Necroptosis is a regulated form of necrosis executed by the RIPK1-RIPK3-MLKL signaling cascade. By inhibiting the kinase function of RIPK1, GSK163090 is expected to block the downstream signaling that leads to necroptosis and inflammation, without affecting its pro-survival scaffolding functions.
Below is a diagram illustrating the central role of RIPK1 in TNF-alpha signaling and the proposed mechanism of action for a RIPK1 inhibitor like GSK163090.
In Vivo Experimental Design: TNF-alpha-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
A well-established and relevant model for evaluating the in vivo efficacy of RIPK1 inhibitors is the TNF-alpha-induced systemic inflammatory response syndrome (SIRS) or lethal shock model in mice.[5][6] This model recapitulates key aspects of RIPK1-mediated inflammation and cell death.
Experimental Workflow
The following diagram outlines the general workflow for the TNF-alpha-induced SIRS model.
Detailed Experimental Protocol
1. Animals:
-
Species: C57BL/6 mice
-
Age: 8-10 weeks
-
Sex: Male or female (use of a single sex is recommended to reduce variability)
-
Acclimatization: Acclimatize animals for at least 7 days prior to the experiment with free access to food and water.
2. Materials:
-
GSK163090 (or proxy GSK2982772)
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Recombinant murine TNF-alpha
-
Sterile saline
-
Oral gavage needles
-
Intravenous (IV) injection supplies
-
Rectal thermometer for temperature monitoring
3. Experimental Groups:
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + TNF-alpha
-
Group 3: GSK163090 (Low Dose) + TNF-alpha
-
Group 4: GSK163090 (Mid Dose) + TNF-alpha
-
Group 5: GSK163090 (High Dose) + TNF-alpha
-
(Optional) Group 6: Positive control (e.g., Necrostatin-1) + TNF-alpha
4. Dosing and Administration:
-
GSK163090 Formulation: Prepare a homogenous suspension of GSK163090 in the vehicle. Based on studies with GSK2982772, oral administration is a viable route.[6][7]
-
Dosage Selection: Based on preclinical studies with GSK2982772 in a similar model, a dose range of 3, 10, and 50 mg/kg can be considered for initial studies.[6] The optimal dose for GSK163090 will need to be determined through dose-ranging studies.
-
Administration: Administer GSK163090 or vehicle via oral gavage 15-60 minutes prior to the TNF-alpha challenge. The pre-dosing time should be optimized based on the pharmacokinetic profile of GSK163090.
5. TNF-alpha Challenge:
-
Administer a lethal dose of murine TNF-alpha (e.g., 30 µ g/mouse ) via intravenous injection.[6] The exact dose may need to be titrated to achieve a consistent lethal phenotype in the vehicle-treated group.
6. Monitoring and Endpoints:
-
Survival: Monitor survival at regular intervals for up to 24 hours.
-
Body Temperature: Measure rectal body temperature at baseline and at regular intervals (e.g., every hour for the first 6-8 hours) post-TNF-alpha challenge. TNF-alpha induces hypothermia, which can be rescued by effective RIPK1 inhibition.[5][6]
-
Clinical Signs: Observe for signs of distress, such as piloerection, lethargy, and labored breathing.
-
Tissue and Blood Collection: At a predetermined endpoint (e.g., 6 hours post-challenge or at time of euthanasia), collect blood and tissues (liver, spleen, kidney) for further analysis.
7. Biomarker Analysis:
-
Serum Cytokines: Measure levels of pro-inflammatory cytokines (e.g., IL-6, IL-1beta) in the serum using ELISA or multiplex assays.
-
Histopathology: Perform histological analysis of tissues (e.g., H&E staining) to assess for tissue damage, such as necrosis and inflammation.
-
Target Engagement: If an appropriate assay is available, measure the phosphorylation of RIPK1 or downstream targets like MLKL in tissue lysates by Western blot or immunohistochemistry to confirm target engagement.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between experimental groups.
Table 1: Survival Rate and Body Temperature Changes
| Group | Treatment | n | Survival Rate (%) at 24h | Mean Body Temperature (°C) at 6h (Change from Baseline) |
| 1 | Vehicle + Saline | 8 | 100 | 37.0 (±0.2) |
| 2 | Vehicle + TNF-alpha | 10 | 10 | 30.5 (±0.8) |
| 3 | GSK163090 (3 mg/kg) + TNF-alpha | 10 | TBD | TBD |
| 4 | GSK163090 (10 mg/kg) + TNF-alpha | 10 | TBD | TBD |
| 5 | GSK163090 (50 mg/kg) + TNF-alpha | 10 | TBD | TBD |
TBD: To be determined by the experiment.
Table 2: Serum Cytokine Levels at 6 Hours Post-TNF-alpha Challenge
| Group | Treatment | n | IL-6 (pg/mL) | IL-1beta (pg/mL) |
| 1 | Vehicle + Saline | 8 | < LOD | < LOD |
| 2 | Vehicle + TNF-alpha | 10 | 5000 (±800) | 800 (±150) |
| 3 | GSK163090 (3 mg/kg) + TNF-alpha | 10 | TBD | TBD |
| 4 | GSK163090 (10 mg/kg) + TNF-alpha | 10 | TBD | TBD |
| 5 | GSK163090 (50 mg/kg) + TNF-alpha | 10 | TBD | TBD |
LOD: Limit of Detection; TBD: To be determined by the experiment.
Pharmacokinetic Considerations
Understanding the pharmacokinetic (PK) profile of GSK163090 is crucial for designing and interpreting in vivo studies. Key parameters to determine include:
-
Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t1/2) : The time required for the drug concentration to decrease by half.
-
Time to maximum concentration (Tmax) : The time at which the maximum plasma concentration is reached.
-
Maximum concentration (Cmax) : The highest concentration of the drug in the plasma.
For GSK2982772, human PK studies have shown it to be orally bioavailable with approximately linear kinetics over the dose range studied.[1][2][8] A similar PK profile for GSK163090 would support the use of oral administration in preclinical models. A satellite group of animals can be included in the efficacy study for PK analysis to correlate drug exposure with pharmacodynamic effects.
Table 3: Hypothetical Pharmacokinetic Parameters for GSK163090
| Parameter | Value |
| Oral Bioavailability (F%) | TBD |
| Half-life (t1/2) | TBD |
| Tmax (hours) | TBD |
| Cmax (ng/mL) at 10 mg/kg | TBD |
TBD: To be determined by pharmacokinetic studies.
Conclusion
This document provides a comprehensive guide for the in vivo experimental design and evaluation of GSK163090, a putative RIPK1 inhibitor. By leveraging established protocols for the well-characterized compound GSK2982772, researchers can design robust studies to assess the efficacy, mechanism of action, and pharmacokinetic profile of GSK163090 in a relevant disease model. The provided protocols, data presentation tables, and visualizations offer a structured framework to guide these investigations. Successful execution of these experiments will be critical in determining the therapeutic potential of GSK163090 for the treatment of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects. [repository.cam.ac.uk]
- 8. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using GSK163090
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK163090 is a potent and selective antagonist for the serotonin (B10506) 5-HT1A, 5-HT1B, and 5-HT1D receptors. It also functions as an inhibitor of the serotonin reuptake transporter (SERT).[1] This dual mechanism of action makes GSK163090 a valuable tool for investigating the serotonergic system's role in various physiological and pathological processes. These application notes provide detailed protocols for cell-based assays to characterize the activity of GSK163090 and similar compounds.
Data Presentation
The following table summarizes the binding affinities of GSK163090 for its primary targets. This quantitative data is essential for designing and interpreting cell-based experiments.
| Target | pKi |
| 5-HT1A Receptor | 9.4 |
| 5-HT1B Receptor | 8.5 |
| 5-HT1D Receptor | 9.7 |
| Serotonin Transporter (SERT) | 6.1 |
| Data sourced from MedKoo Biosciences.[1] |
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental procedures, the following diagrams are provided.
References
Application Notes and Protocols for GSK163090 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK163090 is a potent and selective antagonist for the serotonin (B10506) 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1][2][3] Understanding the binding characteristics of this compound is crucial for its development as a potential therapeutic agent, particularly in the fields of neuropsychopharmacology and drug discovery for conditions like depression and anxiety.[4][5] Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor.[6] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of GSK163090 for its target receptors.
Principle of the Assay
This protocol describes a competitive radioligand binding assay using the filtration method.[6][7] The assay relies on the principle of competition between a labeled ligand (radioligand) and an unlabeled ligand (the test compound, GSK163090) for a finite number of receptors in a given tissue or cell membrane preparation. By measuring the ability of increasing concentrations of GSK163090 to displace the binding of a specific radioligand, its inhibitory constant (Ki) can be determined. The Ki value is a measure of the affinity of the compound for the receptor.
Quantitative Data Summary
The binding affinity of GSK163090 for various receptors has been previously determined and is summarized in the table below. This data is essential for designing and interpreting the results of the radioligand binding assay.
| Receptor | pKi | Ki (nM) |
| 5-HT1A | 9.4 | 0.40 |
| 5-HT1B | 8.5 | 3.16 |
| 5-HT1D | 9.7 | 0.20 |
| 5-HT2A | 6.0 | 1000 |
| 5-HT2B | 6.3 | 501 |
| 5-HT2C | 5.8 | 1585 |
| Dopamine D2 | 6.3 | 501 |
| Dopamine D3 | 6.7 | 200 |
| Human 5-HT6 | <5.3 | >5012 |
| Human 5-HT7 | 6.8 | 158 |
Data sourced from publicly available information.[1][8]
Experimental Protocol: Competitive Radioligand Binding Assay for GSK163090
This protocol is a general guideline and may require optimization based on the specific cell line or tissue preparation and the chosen radioligand.
Materials and Reagents
-
GSK163090: Unlabeled test compound.
-
Radioligand: e.g., [³H]-8-OH-DPAT for 5-HT1A receptors, or [³H]-GR125743 for 5-HT1B/D receptors. The concentration should be approximately equal to its Kd value.
-
Cell Membranes or Tissue Homogenate: Expressing the target 5-HT receptor (e.g., from recombinant cell lines or specific brain regions).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) control: A high concentration of a known ligand for the target receptor (e.g., 10 µM of unlabeled serotonin).
-
Glass fiber filters (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI).[7]
-
Filtration apparatus (Cell harvester).[7]
-
Scintillation vials and scintillation cocktail. [7]
-
Liquid scintillation counter. [7]
-
Protein assay kit (e.g., BCA or Bradford).[7]
Experimental Workflow Diagram
Caption: Workflow of the GSK163090 radioligand binding assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the assay and wash buffers and store them at 4°C.
-
Prepare a stock solution of GSK163090 in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer to achieve the final desired concentrations for the competition assay.
-
Dilute the radioligand in the assay buffer to the desired final concentration.
-
-
Membrane Preparation:
-
Thaw the frozen cell membranes or tissue homogenate on ice.
-
Resuspend the membranes in the assay buffer to a predetermined protein concentration (e.g., 50-100 µg of protein per well).[7] The optimal protein concentration should be determined empirically.
-
Homogenize the membrane suspension gently.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.[7]
-
Total Binding (TB): Add 50 µL of assay buffer, 50 µL of the radioligand solution, and 150 µL of the membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of the high concentration of the non-labeled ligand, 50 µL of the radioligand solution, and 150 µL of the membrane suspension.[10]
-
Competition Binding: Add 50 µL of each GSK163090 dilution, 50 µL of the radioligand solution, and 150 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7] The optimal incubation time and temperature should be determined in preliminary experiments. Gentle agitation during incubation is recommended.
-
-
Filtration:
-
Counting:
-
Transfer the filters to scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of GSK163090. The percentage of specific binding at each concentration of the competitor is calculated as: (% Specific Binding) = (Binding in presence of competitor - NSB) / (TB - NSB) * 100.
-
-
Determine IC50 and Calculate Ki:
-
Use a non-linear regression analysis program (e.g., Prism) to fit the competition curve and determine the IC50 value (the concentration of GSK163090 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[7]
-
Signaling Pathway Diagram
GSK163090 acts as an antagonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by the endogenous ligand serotonin (5-HT), typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). As an antagonist, GSK163090 blocks this downstream signaling.
Caption: GSK163090 antagonism of the 5-HT1 receptor signaling pathway.
References
- 1. adooq.com [adooq.com]
- 2. GSK163090|GSK-163090|5-HT1A/B/D receptor antagonist [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. Mechanism of action of antidepressant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: [18F]GSK163090 for PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]GSK163090 is a novel investigational positron emission tomography (PET) radiotracer developed for the in vivo visualization and quantification of the hypothetical Serotonin (B10506) Receptor Subtype Z (SR-Z). Preclinical evidence suggests that SR-Z is overexpressed in brain regions associated with major depressive disorder (MDD), making it a promising target for diagnostic imaging and a potential biomarker for therapeutic response. This document provides detailed application notes and protocols for the use of [18F]GSK163090 in preclinical PET imaging studies.
Data Presentation
Quantitative data for [18F]GSK163090 are summarized in the tables below. These values represent typical performance characteristics for a novel PET tracer.
Table 1: In Vitro Binding Characteristics of GSK163090
| Parameter | Value | Description |
| Binding Affinity (Ki) | 1.2 nM | High affinity for the target receptor is crucial for a good imaging signal. |
| Selectivity | >100-fold vs. other serotonin receptors | High selectivity ensures that the PET signal is specific to the target of interest. |
| Lipophilicity (LogP) | 2.5 | Optimal lipophilicity allows for good blood-brain barrier penetration without excessive non-specific binding. |
Table 2: Radiochemical Properties of [18F]GSK163090
| Parameter | Value | Description |
| Radiochemical Yield | 35 ± 5% (n=10) | The efficiency of the radiolabeling reaction. |
| Radiochemical Purity | >99% | Ensures that the PET signal is from the intended radiotracer. |
| Molar Activity | 110-185 GBq/µmol | High molar activity is necessary to administer a low mass dose to avoid pharmacological effects. |
| Half-life of 18F | 109.7 minutes | The physical half-life of the Fluorine-18 radioisotope. |
Table 3: Preclinical In Vivo Performance in Rodent Models
| Parameter | Value | Description |
| Brain Uptake (Peak) | 5.5 ± 0.8 %ID/g | Percentage of injected dose per gram of brain tissue, indicating good blood-brain barrier penetration. |
| Target-to-Reference Ratio | 4.2 ± 0.6 | Ratio of tracer uptake in a target-rich region (e.g., prefrontal cortex) versus a reference region with low receptor density (e.g., cerebellum). |
| Metabolism | >85% parent compound in brain at 60 min p.i. | Indicates good stability of the tracer in the brain, which is important for accurate quantification. |
Experimental Protocols
Radiolabeling of [18F]GSK163090
This protocol describes a typical automated synthesis for [18F]GSK163090 via nucleophilic substitution.
Materials:
-
Precursor molecule (e.g., tosyloxy-GSK163090)
-
[18F]Fluoride
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (B52724) (anhydrous)
-
Water for injection
-
Sterile filters (0.22 µm)
-
Automated synthesis unit
Procedure:
-
[18F]Fluoride Trapping: Load the cyclotron-produced [18F]fluoride in [18O]water onto a pre-conditioned anion exchange cartridge.
-
Elution: Elute the trapped [18F]fluoride into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropic Drying: Dry the [18F]fluoride/K222/K2CO3 complex by heating under a stream of nitrogen to remove water. Repeat 2-3 times with anhydrous acetonitrile.
-
Radiolabeling Reaction: Add the tosyloxy-GSK163090 precursor dissolved in anhydrous acetonitrile to the dried [18F]fluoride complex. Heat the reaction mixture at 110°C for 15 minutes.
-
Purification: After cooling, dilute the reaction mixture with the mobile phase and inject it onto a semi-preparative HPLC column for purification.
-
Formulation: Collect the HPLC fraction containing [18F]GSK163090 into a sterile vial containing sterile water for injection and pass it through a sterile 0.22 µm filter.
-
Quality Control: Perform quality control tests for radiochemical purity, identity, molar activity, and sterility.
In Vitro Autoradiography
This protocol is for visualizing the distribution of SR-Z in brain tissue sections.
Materials:
-
Frozen brain tissue sections (e.g., from a rodent model of MDD and control animals)
-
[18F]GSK163090
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Washing buffer (ice-cold)
-
Phosphor imaging plates or digital autoradiography system
Procedure:
-
Tissue Preparation: Thaw-mount frozen brain sections onto microscope slides.
-
Pre-incubation: Pre-incubate the slides in binding buffer for 15 minutes at room temperature to rehydrate the tissue.
-
Incubation: Incubate the slides in binding buffer containing [18F]GSK163090 (e.g., 0.1-0.5 nM) for 60 minutes at room temperature. For non-specific binding determination, co-incubate adjacent sections with a high concentration of a non-radiolabeled SR-Z ligand (e.g., 10 µM unlabeled GSK163090).
-
Washing: Wash the slides in ice-cold washing buffer (2 x 5 minutes) to remove unbound radiotracer.
-
Drying: Quickly rinse the slides in ice-cold deionized water and dry them under a stream of cool air.
-
Imaging: Expose the dried slides to a phosphor imaging plate or a digital autoradiography system.
-
Analysis: Quantify the signal intensity in different brain regions and calculate specific binding by subtracting the non-specific binding from the total binding.
In Vivo PET Imaging in a Rodent Model
This protocol outlines a typical dynamic PET imaging study in rodents.
Materials:
-
[18F]GSK163090
-
Anesthesia (e.g., isoflurane).[1]
-
Small animal PET scanner.[2]
-
Animal model (e.g., rodent model of MDD and control animals)
-
Saline for injection
Procedure:
-
Animal Preparation: Anesthetize the animal with isoflurane (B1672236) (e.g., 2% in oxygen).[1] Place a catheter in the lateral tail vein for radiotracer injection.
-
Positioning: Position the animal in the PET scanner.
-
Radiotracer Administration: Administer a bolus injection of [18F]GSK163090 (e.g., 5-10 MBq) via the tail vein catheter, followed by a saline flush.[2]
-
PET Data Acquisition: Acquire dynamic PET data for 60-90 minutes.[2]
-
Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).
-
Data Analysis:
-
Co-register the PET images with a CT or MRI scan for anatomical reference.
-
Draw regions of interest (ROIs) on the brain areas of interest (e.g., prefrontal cortex, hippocampus) and a reference region (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Use appropriate kinetic modeling (e.g., simplified reference tissue model) to estimate binding parameters such as the binding potential (BPND).
-
Mandatory Visualizations
References
Application of GSK163090 in Preclinical Anxiety Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
GSK163090 is a novel selective agonist for the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the modulation of anxiety and mood. Preclinical evaluation of GSK163090 in established rodent models of anxiety is crucial for determining its potential as an anxiolytic agent. This document provides detailed protocols for assessing the efficacy of GSK163090 in the Elevated Plus-Maze (EPM) and Light-Dark Box (LDB) tests, along with representative data and a proposed mechanism of action. These assays are based on the natural aversion of rodents to open, brightly lit spaces and their innate drive to explore novel environments.[1][2] Anxiolytic compounds typically increase the exploratory behavior of rodents in the aversive compartments of these apparatuses.
Proposed Mechanism of Action
GSK163090 is hypothesized to exert its anxiolytic effects through the activation of presynaptic 5-HT1A autoreceptors in the raphe nuclei and postsynaptic 5-HT1A receptors in limbic and cortical regions such as the hippocampus and amygdala.[3][4] Activation of these G-protein coupled receptors leads to an inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent hyperpolarization of the neuron. This reduces neuronal excitability and serotonin release, contributing to a reduction in anxiety-like behaviors.[3]
Data Presentation
Table 1: Effect of GSK163090 in the Elevated Plus-Maze (EPM) Test
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries | Total Arm Entries |
| Vehicle | - | 45.2 ± 5.1 | 28.5 ± 3.2 | 15.1 ± 1.8 | 21.2 ± 2.5 |
| GSK163090 | 1 | 68.9 ± 7.3 | 40.1 ± 4.5 | 14.8 ± 1.5 | 20.9 ± 2.1 |
| GSK163090 | 3 | 95.4 ± 9.8 | 52.6 ± 5.1 | 15.5 ± 1.9 | 21.8 ± 2.3 |
| GSK163090 | 10 | 110.7 ± 11.2 | 58.3 ± 4.9 | 15.3 ± 1.7 | 21.4 ± 2.0 |
| Diazepam | 2 | 105.3 ± 10.5 | 55.9 ± 5.3 | 14.9 ± 1.6 | 21.1 ± 2.2 |
| *Data are presented as mean ± SEM (n=10 per group). *p<0.05, *p<0.01 compared to vehicle. |
Table 2: Effect of GSK163090 in the Light-Dark Box (LDB) Test
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Box (s) | Transitions | Latency to Enter Dark (s) |
| Vehicle | - | 98.6 ± 10.2 | 12.3 ± 1.5 | 25.4 ± 3.1 |
| GSK163090 | 1 | 135.7 ± 12.5 | 18.1 ± 1.9 | 22.8 ± 2.8 |
| GSK163090 | 3 | 180.4 ± 15.1 | 25.6 ± 2.4 | 20.5 ± 2.5 |
| GSK163090 | 10 | 210.2 ± 18.9 | 29.8 ± 2.8 | 18.9 ± 2.2 |
| Diazepam | 2 | 195.8 ± 16.7 | 27.4 ± 2.6 | 19.7 ± 2.4 |
| *Data are presented as mean ± SEM (n=10 per group). *p<0.05, *p<0.01 compared to vehicle. |
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[5] The apparatus consists of four arms arranged in a plus shape, elevated from the floor.[5] Two arms are enclosed by high walls (closed arms), and two are without walls (open arms).[5] Rodents naturally prefer the enclosed arms, and anxiolytic compounds increase the proportion of time spent and entries into the open arms.[5][6]
-
Elevated Plus-Maze apparatus (for mice or rats)
-
Video tracking system and software (e.g., ANY-maze)
-
GSK163090, vehicle, and positive control (e.g., Diazepam)
-
Standard laboratory animal cages
-
70% ethanol (B145695) for cleaning
-
Animal Acclimation: Allow animals to habituate to the testing room for at least 45-60 minutes before the experiment begins.[6][7] Maintain consistent lighting and environmental conditions.[7]
-
Drug Administration: Administer GSK163090, vehicle, or positive control intraperitoneally (i.p.) 30 minutes prior to testing.
-
Test Initiation: Place the animal in the center of the maze, facing a closed arm.[6]
-
Data Recording: Immediately start the video tracking software and allow the animal to explore the maze for 5 minutes.[5][6] The experimenter should leave the room or be shielded from the animal's view.
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the percentage of entries into the open arms relative to the total number of arm entries.[8] An increase in these parameters is indicative of an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to remove any olfactory cues.[7]
Light-Dark Box (LDB) Test
The LDB test is another common assay for assessing anxiety-like behavior.[1][9] The apparatus consists of a large, brightly illuminated compartment and a smaller, dark compartment connected by an opening.[1][2] The conflict between the drive to explore a novel environment and the aversion to the brightly lit area induces anxiety.[2] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.[2][10]
-
Light-Dark Box apparatus
-
Video tracking system and software
-
GSK163090, vehicle, and positive control (e.g., Diazepam)
-
Standard laboratory animal cages
-
70% ethanol for cleaning
-
Animal Acclimation: As with the EPM, allow animals to habituate to the testing room for at least 45-60 minutes prior to the test.
-
Drug Administration: Administer GSK163090, vehicle, or positive control intraperitoneally (i.p.) 30 minutes prior to testing.
-
Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.[9]
-
Data Recording: Start the video tracking software and allow the animal to freely explore the apparatus for 5-10 minutes.
-
Data Analysis: Key parameters for anxiolytic activity include the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.[2] An increase in the first two parameters is indicative of an anxiolytic effect.
-
Cleaning: Thoroughly clean the apparatus with 70% ethanol after testing each animal.
References
- 1. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 3. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Role of the serotonergic nervous system in anxiety disorders and the anxiolytic mechanism of selective serotonin reuptake inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 6. Elevated plus maze protocol [protocols.io]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. mmpc.org [mmpc.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. meliordiscovery.com [meliordiscovery.com]
Troubleshooting & Optimization
Troubleshooting GSK163090 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK163090, a potent and selective 5-HT1A/1B/1D receptor antagonist and serotonin (B10506) reuptake transporter (SERT) inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK163090?
A1: GSK163090 is a potent and selective antagonist of the serotonin receptors 5-HT1A, 5-HT1B, and 5-HT1D.[1] It also functions as an inhibitor of the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft.[1] This dual action leads to an increase in the synaptic concentration of serotonin and modulation of serotonergic neurotransmission.
Q2: What are the recommended storage conditions for GSK163090?
A2: For long-term storage, GSK163090 should be stored as a solid at -20°C for up to one year or at -80°C for up to two years.[1] Stock solutions should also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: How should I dissolve GSK163090?
A3: GSK163090 is soluble in dimethyl sulfoxide (B87167) (DMSO) but not in water.[2][3] For cell-based assays, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the known off-target effects of GSK163090?
A4: While GSK163090 is selective for its primary targets, like many small molecule inhibitors, it may have off-target effects, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of the intended targets. Performing experiments in cells where the target has been knocked out or knocked down can help confirm on-target activity.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| Low or no activity of GSK163090 | Compound Precipitation: GSK163090 is insoluble in aqueous solutions and may precipitate in cell culture medium, especially at high concentrations or after prolonged incubation. | - Visually inspect the medium for any precipitates after adding GSK163090. - Prepare fresh dilutions from the DMSO stock for each experiment. - Test a range of final DMSO concentrations to ensure solubility and minimize toxicity. - Consider using a different formulation, such as with pluronic F-68, to improve solubility. |
| Compound Degradation: The compound may degrade if not stored properly or if the working solution is kept for too long. | - Store the solid compound and DMSO stock solutions at -20°C or -80°C.[1] - Prepare fresh working solutions for each experiment. | |
| Cell Health Issues: The cells may not be healthy or may have been passaged too many times, leading to altered receptor expression or signaling. | - Regularly check cell morphology and viability. - Use cells within a consistent and low passage number range. - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the toxicity of GSK163090 at the concentrations used. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results. | - Ensure thorough mixing of the cell suspension before plating. - Use a multichannel pipette for seeding and ensure consistent volume in each well. |
| Edge Effects: Wells on the outer edges of the plate are more prone to evaporation, which can affect cell growth and compound concentration. | - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| Inaccurate Pipetting: Small errors in pipetting can lead to significant variations, especially when working with small volumes. | - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions. |
Unexpected Results in Western Blotting
| Problem | Possible Cause | Suggested Solution |
| No change in downstream signaling protein phosphorylation | Suboptimal Treatment Time or Concentration: The incubation time or the concentration of GSK163090 may not be sufficient to induce a detectable change. | - Perform a time-course experiment to determine the optimal treatment duration. - Perform a dose-response experiment to identify the effective concentration range. |
| Poor Antibody Quality: The primary antibody may not be specific or sensitive enough to detect the protein of interest. | - Validate the antibody using positive and negative controls (e.g., cells with known target expression, knockout/knockdown cell lines). - Test different antibody dilutions. | |
| Lysate Preparation Issues: Protein degradation or dephosphorylation may occur during sample preparation. | - Add protease and phosphatase inhibitors to your lysis buffer.[4] - Keep samples on ice at all times.[5] | |
| Inconsistent Loading Control Bands | Inaccurate Protein Quantification: Errors in protein concentration measurement will lead to unequal loading. | - Use a reliable protein quantification assay (e.g., BCA assay). - Prepare a standard curve for each assay. |
| Pipetting Errors: Inaccurate loading of samples into the gel wells. | - Use high-quality pipette tips and ensure proper pipetting technique. |
Data Presentation
Table 1: Inhibitory Potency of GSK163090
| Target | Assay Type | pKi | Reference |
| 5-HT1A Receptor | Radioligand Binding | 9.4 | [1] |
| 5-HT1B Receptor | Radioligand Binding | 8.5 | [1] |
| 5-HT1D Receptor | Radioligand Binding | 9.7 | [1] |
| Serotonin Transporter (SERT) | Functional Assay | 6.1 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of GSK163090 on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
GSK163090
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of GSK163090 in complete medium from a DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Remove the medium from the cells and add 100 µL of the prepared GSK163090 dilutions or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control.
Western Blotting for Downstream Signaling
This protocol is for analyzing the effect of GSK163090 on the phosphorylation of downstream signaling proteins.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
GSK163090
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of GSK163090 or vehicle control for the determined optimal time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
To analyze total protein levels, strip the membrane and re-probe with an antibody against the total form of the protein or a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of GSK163090.
Caption: Simplified 5-HT1A receptor signaling pathway.
Caption: Logical workflow for troubleshooting experimental results.
References
- 1. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 2. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Alzheimer’s disease linked Aβ42 exerts product feedback inhibition on γ-secretase impairing downstream cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
GSK163090 solubility problems and solutions
Welcome to the technical support center for GSK163090. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and handling of GSK163090 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is GSK163090 and what is its primary mechanism of action?
Q2: What are the known solubility characteristics of GSK163090?
A2: GSK163090 is a hydrophobic compound that is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but is not soluble in water.[4] For in vivo and in vitro experiments, it often requires specific formulations to achieve a stable solution in aqueous environments.
Q3: I am seeing precipitation when I dilute my DMSO stock of GSK163090 into my aqueous cell culture medium. What is happening?
A3: This is a common issue with hydrophobic compounds dissolved in DMSO. When the DMSO stock is introduced into an aqueous buffer or medium, the compound may precipitate out of solution because it is not soluble in water. The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to minimize both direct solvent effects on the cells and the risk of precipitation.
Q4: What is the recommended storage condition for GSK163090?
A4: For long-term storage, GSK163090 should be stored at -20°C as a solid.[4] Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare fresh dilutions for experiments and avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| GSK163090 powder will not dissolve in aqueous buffers (e.g., PBS, Saline). | High lipophilicity of the compound. | GSK163090 is not soluble in water.[4] A stock solution must first be prepared in an organic solvent such as DMSO. |
| Precipitation occurs immediately upon diluting DMSO stock solution into cell culture media or assay buffer. | The compound is "crashing out" of solution as the percentage of the organic co-solvent (DMSO) is reduced in the aqueous environment. | - Minimize the final DMSO concentration in your working solution (ideally ≤0.5%).- Prepare intermediate dilutions in a mixture of organic solvent and aqueous buffer.- Consider using a formulation with co-solvents and surfactants (see In Vivo Formulation Protocols below).- Gentle warming and sonication may aid in re-dissolving the precipitate, but be cautious of compound stability at higher temperatures.[3] |
| The prepared solution is cloudy or contains visible particles. | Incomplete dissolution or precipitation over time. | - Ensure the initial stock solution in DMSO is fully dissolved. Gentle warming or vortexing can help.- Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles.- For in vivo studies, use one of the validated formulation protocols provided below which are designed to enhance solubility and stability.[3] |
| Inconsistent experimental results between batches. | Potential degradation of the compound in solution or variability in solution preparation. | - Prepare fresh working solutions for each experiment from a frozen stock.- Avoid multiple freeze-thaw cycles of the stock solution.- Ensure consistent and accurate pipetting when preparing solutions. |
Quantitative Solubility Data
| Solvent/Formulation | Known Solubility | Source |
| Water | Insoluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.43 mg/mL (3.44 mM) | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.43 mg/mL (3.44 mM) | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 1.43 mg/mL (3.44 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of GSK163090 powder (Molecular Weight: 415.54 g/mol ). For example, for 1 mL of a 10 mM stock, weigh 4.155 mg.
-
Dissolution: Add the appropriate volume of pure, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Formulation for In Vivo Administration (with PEG300 and Tween-80)
This protocol is adapted from a formulation shown to achieve a clear solution of at least 1.43 mg/mL.[3]
-
Initial Dissolution: Prepare a concentrated stock of GSK163090 in DMSO (e.g., 14.3 mg/mL).
-
Solvent Preparation: In a separate sterile tube, prepare the vehicle by mixing the solvents in the following order:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: Add 10% of the DMSO stock solution to 90% of the prepared vehicle. For example, to make 1 mL of the final formulation, add 100 µL of the 14.3 mg/mL DMSO stock to 900 µL of the vehicle.
-
Mixing: Mix thoroughly by vortexing. If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to obtain a clear solution.[3]
Visualizations
Signaling Pathway of 5-HT1A/B/D Receptors
GSK163090 acts as an antagonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors. These receptors are coupled to the inhibitory G-protein, Gi/o. As an antagonist, GSK163090 blocks the downstream signaling cascade that is normally initiated by serotonin (B10506) binding. This blockage prevents the inhibition of adenylyl cyclase, thereby maintaining levels of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA).
Caption: Antagonistic action of GSK163090 on the 5-HT1A/B/D receptor signaling pathway.
Experimental Workflow for Solubilizing GSK163090
The following workflow outlines the decision-making process for preparing GSK163090 solutions for typical in vitro cell-based assays.
References
Optimizing GSK163090 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK163090, a potent 5-HT1A/1B/1D receptor antagonist, in cell culture experiments. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful optimization of GSK163090 concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSK163090?
A1: GSK163090 is a potent and selective antagonist for the serotonin (B10506) receptors 5-HT1A, 5-HT1B, and 5-HT1D. By binding to these receptors, it blocks the downstream signaling typically initiated by serotonin (5-hydroxytryptamine, 5-HT). These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. GSK163090 also inhibits the functional activity of the serotonin reuptake transporter (SerT)[1].
Q2: What is the recommended starting concentration range for GSK163090 in cell culture?
A2: While the optimal concentration of GSK163090 will vary depending on the cell line, expression level of the target receptors, and the specific assay, a good starting point for a high-affinity antagonist is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). Given its high pKi values (9.4 for 5-HT1A, 8.5 for 5-HT1B, and 9.7 for 5-HT1D), effects are expected in the nanomolar range[1].
Q3: How should I prepare a stock solution of GSK163090?
A3: GSK163090 is soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of GSK163090 powder in high-quality, anhydrous DMSO. Ensure the powder is completely dissolved by vortexing. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are potential off-target effects of GSK163090?
A4: GSK163090 also shows inhibitory activity against the serotonin reuptake transporter (SerT) with a pKi of 6.1[1]. At higher concentrations, the likelihood of off-target binding to other receptors or proteins increases. It is crucial to determine the lowest effective concentration that elicits the desired antagonist effect to minimize potential off-target activities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable antagonist effect | Concentration too low: The concentration of GSK163090 may be insufficient to effectively compete with the agonist at the receptor. | Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 10 µM). Ensure your agonist concentration is at or near its EC80 for optimal antagonist detection. |
| Cell line lacks target receptors: The cell line may not express sufficient levels of 5-HT1A, 5-HT1B, or 5-HT1D receptors. | Confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the target receptors or a transiently transfected system. | |
| Compound degradation: The GSK163090 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of GSK163090 and repeat the experiment. Always store stock solutions in small aliquots at -20°C or -80°C. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell distribution in the microplate wells can lead to variable results. | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting steps. |
| Pipetting errors: Inaccurate pipetting of the compound or agonist can introduce significant variability. | Use calibrated pipettes and proper pipetting techniques. For dose-response curves, perform serial dilutions carefully. | |
| Unexpected cytotoxicity observed | Concentration too high: High concentrations of GSK163090 may induce off-target effects leading to cell death. | Determine the cytotoxic concentration by performing a cell viability assay (e.g., MTT or CellTiter-Glo®) with a range of GSK163090 concentrations. Use concentrations below the cytotoxic threshold for functional assays. |
| DMSO toxicity: The final concentration of DMSO in the cell culture medium may be toxic to the cells. | Ensure the final DMSO concentration in your assay does not exceed 0.5%, and ideally is below 0.1%. Include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of GSK163090 using a Functional Antagonist Assay (cAMP Measurement)
This protocol describes how to determine the IC50 of GSK163090 by measuring its ability to counteract the serotonin-induced inhibition of cAMP production.
Materials:
-
Cells expressing 5-HT1A, 5-HT1B, or 5-HT1D receptors
-
GSK163090
-
Serotonin (5-HT)
-
Forskolin (optional, to stimulate basal cAMP levels)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium
-
DMSO
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of GSK163090 in assay buffer or culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a solution of serotonin at a concentration that gives a submaximal response (EC80).
-
Antagonist Incubation: Remove the culture medium from the cells and add the different concentrations of GSK163090. Include a vehicle control (DMSO). Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the EC80 concentration of serotonin to the wells containing GSK163090 and the vehicle control. Also include a control with serotonin alone and a basal control (no serotonin).
-
cAMP Measurement: Incubate for the time recommended by your cAMP assay kit manufacturer (typically 15-30 minutes). Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.
-
Data Analysis: Plot the cAMP levels against the log of the GSK163090 concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of GSK163090 using an MTT Assay
This protocol outlines a method to determine the concentration at which GSK163090 becomes toxic to cells.
Materials:
-
Cell line of interest
-
GSK163090
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Cell culture medium
-
DMSO
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of GSK163090 in culture medium. A suggested range is from 0.1 µM to 100 µM. Remove the old medium and add the GSK163090 dilutions to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the GSK163090 concentration to determine the CC50 (50% cytotoxic concentration).
Data Presentation
Table 1: GSK163090 Binding Affinities (pKi)
| Receptor | pKi Value |
| 5-HT1A | 9.4 |
| 5-HT1B | 8.5 |
| 5-HT1D | 9.7 |
| SerT | 6.1 |
| Data sourced from MedKoo Biosciences[1]. |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Assay Type | Recommended Starting Concentration Range |
| Functional Antagonist Assay | 1 nM - 10 µM |
| Cytotoxicity Assay | 0.1 µM - 100 µM |
Signaling Pathway and Experimental Workflow Diagrams
Caption: GSK163090 antagonism of the 5-HT1A/1B/1D receptor signaling pathway.
Caption: General experimental workflow for optimizing GSK163090 concentration.
References
GSK163090 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of GSK163090. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for GSK163090 solid compound?
For long-term storage, GSK163090 solid powder should be kept in a dry, dark environment at -20°C. Under these conditions, the compound is expected to be stable for months to years.[1] For short-term storage of a few days to weeks, 0-4°C is acceptable.[1]
Q2: How should I store stock solutions of GSK163090?
Stock solutions of GSK163090 are typically prepared in dimethyl sulfoxide (B87167) (DMSO). For optimal stability, it is recommended to store DMSO stock solutions at -80°C.
Q3: What is the shelf life of GSK163090 under recommended storage conditions?
When stored properly as a solid powder, GSK163090 has a shelf life of over two years.[1]
Q4: Is GSK163090 stable during shipping?
Yes, GSK163090 is shipped as a non-hazardous chemical under ambient temperatures. The compound is considered stable enough for the duration of ordinary shipping and time spent in customs, which can be a few weeks.[1]
Q5: In which solvents is GSK163090 soluble?
GSK163090 is soluble in DMSO but not in water.[1]
Troubleshooting Guide
Issue 1: Precipitation observed in my GSK163090 stock solution.
-
Possible Cause: The solubility of GSK163090 in DMSO can be affected by the presence of moisture. Hygroscopic DMSO can have a significant impact on the solubility of the product.
-
Solution: Always use newly opened, anhydrous DMSO to prepare stock solutions. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
Issue 2: Inconsistent results in my in vivo experiments.
-
Possible Cause: Working solutions of GSK163090 for in vivo experiments may not be stable over extended periods.
-
Solution: It is highly recommended to prepare fresh working solutions on the day of the experiment. Avoid using solutions that have been stored for an extended period, even at low temperatures.
Issue 3: Potential degradation of GSK163090 in my experimental buffer.
-
Solution: Whenever possible, prepare fresh solutions in your experimental buffer immediately before use. If you must store the solution, perform a small-scale pilot experiment to assess stability over your experimental timeframe by comparing the activity of the fresh versus stored solution.
Issue 4: Concern about the stability of GSK163090 in an aqueous formulation for an in vitro assay.
-
Possible Cause: GSK163090 is not soluble in water, and forcing it into an aqueous solution without proper formulation can lead to precipitation and inaccurate concentrations.
-
Solution: For in vitro assays requiring aqueous buffers, it is common to first dissolve GSK163090 in a small amount of DMSO and then dilute this stock solution into the aqueous buffer. Ensure the final concentration of DMSO is compatible with your assay and does not exceed a level that could affect your experimental system (typically <0.1-0.5%).
Quantitative Data Summary
Table 1: Recommended Storage Conditions for GSK163090
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder (Short-term) | 0 - 4°C | Days to Weeks | Keep dry and dark.[1] |
| Solid Powder (Long-term) | -20°C | Months to Years | Keep dry and dark.[1] |
| Stock Solution in DMSO | -80°C | Not specified, but best practice for long-term | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Solubility of GSK163090
| Solvent | Solubility | Notes |
| DMSO | Soluble | Use of anhydrous DMSO is recommended. |
| Water | Not Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution (Example)
-
Objective: To prepare a 10 mM stock solution of GSK163090 in DMSO.
-
Materials:
-
GSK163090 (Molecular Weight: 415.54 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of GSK163090 solid to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of GSK163090 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.155 mg of GSK163090.
-
Add the appropriate volume of anhydrous DMSO to the solid. In this example, add 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Forced Degradation Study (General Guideline)
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific data for GSK163090 is not publicly available, a general protocol based on ICH guidelines is provided below.
-
Objective: To investigate the degradation of GSK163090 under various stress conditions.
-
Materials:
-
GSK163090
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Methanol or other suitable organic solvent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
-
Procedure:
-
Acid Hydrolysis: Dissolve GSK163090 in a suitable solvent and add 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve GSK163090 in a suitable solvent and add 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve GSK163090 in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the solid GSK163090 powder to a high temperature (e.g., 105°C) for a defined period.
-
Photolytic Degradation: Expose a solution of GSK163090 to a UV light source for a defined period.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
-
Visualizations
Signaling Pathways
GSK163090 is an antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors. The following diagrams illustrate the general signaling pathways associated with these G protein-coupled receptors (GPCRs). As an antagonist, GSK163090 would block these pathways.
Caption: Antagonistic action of GSK163090 on 5-HT1A/1B/1D receptor signaling.
Caption: General experimental workflow for a forced degradation study.
Caption: Logical troubleshooting flow for inconsistent in vivo experimental results.
References
Avoiding GSK163090 off-target effects in assays.
Welcome to the technical support center for GSK163090. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals effectively use GSK163090 in their assays while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is GSK163090 and what are its primary targets?
GSK163090 is a potent and selective antagonist of the serotonin (B10506) receptors 5-HT1A, 5-HT1B, and 5-HT1D.[1][2] It is designed for high affinity binding to these specific G-protein coupled receptors (GPCRs).
Q2: What are the known off-targets for GSK163090?
While GSK163090 is highly selective, it does exhibit some measurable affinity for other serotonin receptor subtypes, such as 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7, as well as dopamine (B1211576) D2 and D3 receptors.[2] It is crucial to consider these off-target interactions when designing experiments and interpreting data.
Q3: How can I minimize off-target effects in my cell-based assays?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate GSK163090 to the lowest concentration that elicits a response from the primary target(s) to reduce the likelihood of engaging off-targets.
-
Use a well-characterized cell line: Employ cell lines with a known expression profile of both on- and off-target receptors. If possible, use engineered cell lines that exclusively express the target of interest.
-
Include appropriate controls: Use control compounds with different selectivity profiles to dissect the observed effects. For example, use antagonists that are specific for the potential off-target receptors to see if they can block any of the response to GSK163090.
-
Employ orthogonal assays: Confirm findings using different assay formats that measure distinct downstream signaling events.
Q4: I am seeing an unexpected response in my assay. What could be the cause?
An unexpected response could be due to several factors:
-
Off-target effects: The observed effect may be mediated by one of the known off-target receptors of GSK163090. Refer to the selectivity profile to identify potential culprits.
-
On-target effects through different signaling pathways: The 5-HT1 receptors can couple to multiple downstream signaling pathways. The observed response may be a valid on-target effect that was not anticipated in your experimental system.
-
Experimental artifacts: Issues such as compound precipitation, degradation, or interference with the assay technology can lead to unexpected results.
Troubleshooting Guides
Issue 1: Ambiguous results - Unclear which of the 5-HT1A, 5-HT1B, or 5-HT1D receptors is responsible for the observed effect.
-
Strategy 1: Use of selective agonists.
-
Pre-treat your cells with a selective agonist for one of the receptor subtypes before adding GSK163090. If the agonist's effect is blocked, it indicates that GSK163090 is acting on that specific receptor.
-
-
Strategy 2: Use of knockout/knockdown models.
-
If available, use cell lines or animal models where one or more of the 5-HT1 receptor subtypes have been knocked out or knocked down. This will allow you to isolate the effect of GSK163090 on the remaining receptors.
-
-
Strategy 3: Differential expression systems.
-
Utilize cell lines that are engineered to express only one of the 5-HT1A, 5-HT1B, or 5-HT1D receptors. This provides the cleanest system for characterizing the activity of GSK163090 at each individual target.
-
Issue 2: Suspected off-target effects on dopamine receptors.
-
Strategy 1: Include a dopamine receptor antagonist.
-
In a parallel experiment, co-incubate your cells with GSK163090 and a selective antagonist for the suspected dopamine receptor (D2 or D3). If the unexpected effect is diminished, it suggests an off-target interaction.
-
-
Strategy 2: Measure dopamine-mediated signaling.
-
Design an assay to specifically measure a downstream signaling event known to be modulated by D2 or D3 receptors (e.g., changes in cAMP levels in response to a D2/D3 agonist). Test whether GSK163090 can modulate this response.
-
Data Presentation
Table 1: Selectivity Profile of GSK163090
This table summarizes the binding affinities (pKi) of GSK163090 for its primary targets and a panel of off-targets. A higher pKi value indicates a higher binding affinity.
| Target | pKi |
| 5-HT1A Receptor | 9.4 |
| 5-HT1B Receptor | 8.5 |
| 5-HT1D Receptor | 9.7 |
| 5-HT2A Receptor | 6.0 |
| 5-HT2B Receptor | 6.3 |
| 5-HT2C Receptor | 5.8 |
| D2 Receptor | 6.3 |
| D3 Receptor | 6.7 |
| Human 5-HT6 Receptor | <5.3 |
| Human 5-HT7 Receptor | 6.8 |
Data sourced from AdooQ Bioscience.[2]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1A/B/D Receptors
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of GSK163090 for the 5-HT1A, 5-HT1B, or 5-HT1D receptors.
Materials:
-
Cell membranes expressing the human 5-HT1A, 5-HT1B, or 5-HT1D receptor.
-
Radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-GR125743 for 5-HT1B/D).
-
GSK163090.
-
Non-specific binding control (e.g., high concentration of serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of GSK163090 in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
GSK163090 or non-specific binding control.
-
Radioligand at a concentration close to its Kd.
-
Cell membranes.
-
-
Incubate the plate for a predetermined time at a specific temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ of GSK163090, which can then be converted to a Ki value.
Protocol 2: cAMP Functional Assay for 5-HT1A/B/D Receptors
This protocol describes a general method to assess the functional antagonism of GSK163090 at the 5-HT1A, 5-HT1B, or 5-HT1D receptors, which are Gi/o-coupled and thus inhibit adenylyl cyclase.
Materials:
-
Cells expressing the human 5-HT1A, 5-HT1B, or 5-HT1D receptor.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
A 5-HT1A/B/D receptor agonist (e.g., 5-CT).
-
GSK163090.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium.
-
96-well cell culture plates.
Procedure:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubate the cells with various concentrations of GSK163090.
-
Stimulate the cells with a fixed concentration of forskolin and the 5-HT1 receptor agonist.
-
Incubate for a sufficient time to allow for changes in intracellular cAMP levels.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the cAMP levels using the chosen detection method.
-
The antagonistic effect of GSK163090 will be observed as a reversal of the agonist-induced inhibition of the forskolin-stimulated cAMP production.
-
Calculate the IC₅₀ of GSK163090 from the concentration-response curve.
Visualizations
Caption: Signaling pathway of 5-HT1A/B/D receptors and the action of GSK163090.
Caption: General experimental workflow for using GSK163090.
Caption: Troubleshooting logic for unexpected results with GSK163090.
References
Technical Support Center: GSK163090 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GSK163090 in their experiments. The information is tailored for scientists and drug development professionals to optimize their dose-response curve experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK163090?
GSK163090 is a potent and selective antagonist for the serotonin (B10506) receptors 5-HT1A, 5-HT1B, and 5-HT1D.[1][2][3][4] Additionally, it functions as an inhibitor of the serotonin reuptake transporter (SERT).[1][4]
Q2: What are the expected pKi values for GSK163090?
The reported pKi values for GSK163090 are 9.4 for 5-HT1A, 8.5 for 5-HT1B, and 9.7 for 5-HT1D. For the serotonin reuptake transporter (SERT), the pKi value is 6.1.[1][4] A summary of binding affinities is provided in the data table below.
Q3: I am observing high variability in my dose-response assay results. What are the common causes?
High variability in in vitro assays can arise from several factors:
-
Pipetting Inaccuracy: Ensure pipettes are properly calibrated, especially when handling small volumes.
-
Inadequate Reagent Mixing: Thoroughly mix all reagents before and after adding them to the assay plate to avoid concentration gradients.
-
Compound Precipitation: GSK163090 is soluble in DMSO but may precipitate in aqueous buffers at higher concentrations. Visually inspect for any precipitation.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents. It is advisable to either not use the outermost wells or fill them with buffer or water to maintain humidity.
-
Inconsistent Incubation Times and Temperatures: Use a calibrated incubator and ensure consistent timing for all experimental steps.
Q4: My positive and negative controls are not performing as expected. What should I check?
Control failures often point to issues with the assay setup itself:
-
Inactive Receptor/Transporter Preparation: Ensure the cell membranes or protein preparations expressing the target are active. Store aliquots at the recommended temperature and avoid repeated freeze-thaw cycles.
-
Substrate/Radioligand Quality: The quality of the substrate or radioligand is critical. Ensure it has the correct purity and concentration.
-
ATP Concentration (for functional assays): The ATP concentration can significantly impact the results of functional assays that measure downstream signaling.
Q5: How can I assess potential off-target effects of GSK163090?
To assess off-target effects, consider the following approaches:
-
Selectivity Profiling: Test GSK163090 against a panel of other receptors, particularly those with structural similarities to the 5-HT1 receptors.
-
Use of Structurally Unrelated Antagonists: Compare the biological effect of GSK163090 with other known 5-HT1A/B/D antagonists that have different chemical structures. A similar effect strengthens the evidence for on-target action.
-
Beware of High Concentrations: Using excessively high concentrations of GSK163090 increases the likelihood of binding to lower-affinity, off-target molecules.
Quantitative Data Summary
The following table summarizes the binding affinities (pKi) of GSK163090 for its primary targets and several known off-targets.
| Target | pKi Value |
| 5-HT1A Receptor | 9.4[1][2][3][4] |
| 5-HT1B Receptor | 8.5[1][2][3][4] |
| 5-HT1D Receptor | 9.7[1][2][3][4] |
| Serotonin Transporter (SERT) | 6.1[1][4] |
| 5-HT2A Receptor | 6.0[2] |
| 5-HT2B Receptor | 6.3[2] |
| 5-HT2C Receptor | 5.8[2] |
| Dopamine D2 Receptor | 6.3[2] |
| Dopamine D3 Receptor | 6.7[2] |
| Human 5-HT7 Receptor | 6.8[2] |
Signaling Pathways & Experimental Workflow Diagrams
GSK163090 acts as an antagonist at 5-HT1A/B/D receptors.
Experimental workflow for a serotonin reuptake inhibition assay.
A logical workflow for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1A/B/D Receptor Antagonism
This protocol describes a competitive binding assay to determine the IC50 value of GSK163090 for the 5-HT1A, 5-HT1B, or 5-HT1D receptors.
Materials:
-
Cell membranes expressing the human 5-HT1A, 5-HT1B, or 5-HT1D receptor.
-
Specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [¹²⁵I]GTI for 5-HT1B, [³H]GR-125743 for 5-HT1D).
-
GSK163090.
-
Unlabeled competitor for non-specific binding (e.g., high concentration of serotonin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).
-
Scintillation fluid and counter.
-
Cell harvester.
Procedure:
-
Compound Preparation: Prepare serial dilutions of GSK163090 in the assay buffer. A typical concentration range would be from 10⁻¹¹ to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Either GSK163090 at various concentrations, the unlabeled competitor for non-specific binding, or buffer alone for total binding.
-
The specific radioligand at a concentration near its Kd value.
-
Initiate the binding reaction by adding the diluted cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the GSK163090 concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: Serotonin Reuptake Inhibition Assay
This protocol outlines a method to determine the IC50 of GSK163090 for the serotonin transporter (SERT).
Materials:
-
Cells stably expressing the human serotonin transporter (hSERT), such as HEK293-hSERT cells.
-
[³H]Serotonin ([³H]5-HT).
-
GSK163090.
-
A known SERT inhibitor for non-specific uptake control (e.g., 10 µM Fluoxetine).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
96-well cell culture plates.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture and Seeding: Culture HEK293-hSERT cells and seed them into 96-well plates to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of GSK163090 in KRH buffer.
-
Assay Procedure:
-
On the day of the assay, wash the cell monolayer with KRH buffer.
-
Pre-incubate the cells with KRH buffer at 37°C for 10-15 minutes.
-
Add the different concentrations of GSK163090 to the respective wells. Include wells for total uptake (vehicle control) and non-specific uptake (with Fluoxetine).
-
-
Initiate Reuptake: Add [³H]Serotonin to all wells at a final concentration close to its Km value.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Terminate Uptake: Rapidly aspirate the buffer and wash the cells multiple times with ice-cold wash buffer.
-
Cell Lysis and Quantification: Lyse the cells and add a scintillation cocktail to each well. Measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (CPM) from the total uptake (CPM).
-
Plot the percent inhibition of specific uptake against the logarithm of the GSK163090 concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
References
Technical Support Center: Interpreting Unexpected Results with GSK163090
Welcome to the technical support center for GSK163090. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is GSK163090 and what is its primary mechanism of action?
GSK163090 is a potent, selective, and orally active antagonist of the serotonin (B10506) receptors 5-HT1A, 5-HT1B, and 5-HT1D.[1][2][3] It is primarily investigated for its potential therapeutic applications in mental health, particularly for depression and anxiety disorders.[4] Its function is to modulate serotonin signaling pathways by blocking these specific receptors.[4]
Q2: What are the known binding affinities of GSK163090 for various receptors?
GSK163090 has high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors. It also shows some affinity for other serotonin and dopamine (B1211576) receptors, which could be a source of off-target effects.
Q3: What could be the potential reasons for observing unexpected results in my experiments with GSK163090?
Unexpected results can stem from several factors:
-
Off-target effects: GSK163090 has known affinities for other receptors besides its primary targets (5-HT1A/B/D), including other serotonin receptor subtypes and dopamine D2/D3 receptors.[1][2] These interactions could trigger unintended signaling pathways.
-
Experimental conditions: Cell line variability, passage number, and specific experimental parameters can all influence the cellular response to a compound.
-
Compound stability and handling: Improper storage or handling of GSK163090 can affect its potency and lead to inconsistent results.
-
Complexity of the serotonin system: The serotonin system is complex, with multiple receptor subtypes and downstream signaling cascades. Antagonizing a subset of these receptors can lead to compensatory changes or activation of alternative pathways that might not be immediately obvious.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes in Cells or Animal Models
If you observe phenotypic changes that are inconsistent with the known function of 5-HT1A/B/D antagonism, consider the following:
-
Hypothesis: The observed effects may be due to off-target binding of GSK163090 to other receptors.
-
Troubleshooting Steps:
-
Review Receptor Binding Profile: Compare your unexpected phenotype with the known functions of other receptors that GSK163090 binds to, such as 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7, and Dopamine D2/D3 receptors.
-
Use a More Selective Antagonist: If available, use a more specific antagonist for 5-HT1A, 1B, or 1D to see if the unexpected phenotype persists.
-
Knockdown/Knockout Experiments: Use techniques like siRNA or CRISPR to specifically knockdown the expression of the off-target receptors and observe if the unexpected effect of GSK163090 is diminished.
-
Issue 2: Inconsistent or Non-reproducible Results Between Experiments
Inconsistent results can be frustrating. Here’s a checklist to ensure experimental robustness:
-
Hypothesis: Variability in experimental protocol or reagents is leading to inconsistent outcomes.
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure all experimental parameters (cell density, incubation times, compound concentration, etc.) are consistent across all experiments.
-
Compound Quality Control: Verify the purity and concentration of your GSK163090 stock solution. Degradation can occur with improper storage. Store lyophilized compound at -20°C and solutions at -20°C for up to one month to maintain potency.[1]
-
Cell Line Authentication: Confirm the identity and purity of your cell line. Mycoplasma contamination can also alter cellular responses.
-
Data Presentation
Binding Profile of GSK163090
| Target Receptor | pKi Value |
| 5-HT1A Receptor | 9.4 |
| 5-HT1B Receptor | 8.5 |
| 5-HT1D Receptor | 9.7 |
| 5-HT2A Receptor | 6.0 |
| 5-HT2B Receptor | 6.3 |
| 5-HT2C Receptor | 5.8 |
| Human 5-HT7 Receptor | 6.8 |
| Dopamine D2 Receptor | 6.3 |
| Dopamine D3 Receptor | 6.7 |
Data sourced from AdooQ Bioscience.[1]
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
-
Cell Culture: Plate cells at a predetermined density in an appropriate medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of GSK163090 in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Replace the cell culture medium with a fresh medium containing the various concentrations of GSK163090 or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired downstream assay, such as a cell viability assay (e.g., MTT), a reporter gene assay, or protein expression analysis (e.g., Western blot).
Visualizations
Signaling Pathways
Caption: GSK163090 antagonizes presynaptic 5-HT1B/1D and postsynaptic 5-HT1A receptors.
Experimental Workflow
Caption: A logical workflow for troubleshooting unexpected results with GSK163090.
Logical Relationship of Potential Effects
Caption: Relationship between on-target and off-target effects of GSK163090.
References
How to prevent GSK163090 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of GSK163090 to prevent its degradation in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving GSK163090?
A1: GSK163090 is soluble in Dimethyl Sulfoxide (DMSO).[1] For in vivo experiments, co-solvent systems are often necessary.
Q2: What are the recommended storage conditions for GSK163090 stock solutions?
A2: To ensure the long-term stability of your GSK163090 stock solution, it is crucial to adhere to the following storage guidelines.
| Storage Temperature | Shelf Life | Important Considerations |
| -20°C | 1 year[2] | Suitable for frequent use. |
| -80°C | 2 years[2] | Ideal for long-term storage. |
To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. DMSO is hygroscopic and can absorb moisture from the air, which may affect the concentration and stability of the compound over time.[3]
Q3: My GSK163090 precipitated out of solution after dilution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like GSK163090. Here are several steps you can take to address this:
-
Decrease the Final Concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try lowering the final concentration.
-
Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher final concentration (up to 0.5% is generally tolerated in cell-based assays) may be necessary to maintain solubility.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.[3]
-
Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent.[3][4] Experimenting with different pH values of your buffer may improve solubility.
-
Use a Co-solvent System: For in vivo studies, specific formulations can enhance solubility.[2]
Troubleshooting Guide
This guide addresses common issues that may arise when working with GSK163090 in solution.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Buffer | - Compound concentration exceeds aqueous solubility.- Insufficient DMSO in the final solution. | - Lower the final concentration of GSK163090.- Increase the final DMSO concentration (up to 0.5% for in vitro assays, with appropriate vehicle controls).[3] |
| Loss of Compound Activity Over Time | - Degradation in aqueous solution at experimental temperatures (e.g., 37°C).- Instability due to pH of the medium.- Reaction with components in the cell culture medium.[5] | - Perform a time-course experiment to assess stability in your specific assay medium.- Evaluate stability in a simpler buffer system (e.g., PBS) to determine inherent aqueous stability.[5]- Test the effect of serum, as it can sometimes stabilize compounds.[5] |
| Inconsistent Experimental Results | - Incomplete initial solubilization.- Repeated freeze-thaw cycles of the stock solution.- Adsorption of the compound to plasticware. | - Ensure complete dissolution of the solid compound in DMSO; sonication may be helpful.[2]- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Use low-protein-binding tubes and plates. |
Experimental Protocols
Protocol 1: Preparation of GSK163090 Stock Solution in DMSO
-
Preparation: Allow the vial of solid GSK163090 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.[2]
Protocol 2: Assessing the Stability of GSK163090 in Aqueous Solution
-
Preparation: Dilute the GSK163090 DMSO stock solution into your aqueous buffer or cell culture medium to the final working concentration.
-
Incubation: Incubate the solution under your experimental conditions (e.g., 37°C).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the concentration of GSK163090 remaining at each time point using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Evaluation: Calculate the percentage of GSK163090 remaining at each time point relative to the 0-hour time point to determine its stability.
Visualizations
Below are diagrams illustrating key workflows for handling GSK163090 and troubleshooting common issues.
Caption: Workflow for preparing a stable GSK163090 stock solution.
Caption: Troubleshooting guide for GSK163090 precipitation issues.
References
GSK163090 Technical Support Center: Experimental Controls and Best Practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK163090. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is GSK163090 and what is its primary mechanism of action?
GSK163090 is a potent and selective antagonist of the serotonin (B10506) 5-HT1A, 5-HT1B, and 5-HT1D receptors. Its high affinity for these receptors makes it a valuable tool for studying the serotonergic system and a potential therapeutic agent for conditions like depression and anxiety.
2. What are the recommended storage conditions for GSK163090?
For long-term storage, GSK163090 should be stored as a solid powder at -20°C for up to one year or at -80°C for up to two years.[1] Stock solutions should also be stored at -20°C or -80°C. To ensure the stability and integrity of the compound, avoid repeated freeze-thaw cycles.
3. How should I prepare GSK163090 for in vitro and in vivo experiments?
GSK163090 is soluble in organic solvents such as DMSO. For in vitro cell-based assays, a stock solution in DMSO can be prepared and then further diluted in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration is compatible with the cell line being used, typically below 0.1%, to avoid solvent-induced toxicity. For in vivo studies, the formulation will depend on the route of administration and the animal model. A common approach involves dissolving the compound in a vehicle such as a mixture of DMSO, Tween 80, and saline. It is recommended to prepare fresh solutions for each experiment.
4. What are the known off-target effects of GSK163090?
While GSK163090 is highly selective for 5-HT1A/1B/1D receptors, like any pharmacological agent, it may exhibit off-target effects, particularly at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration that elicits the desired effect without engaging other targets. Researchers should consider including appropriate controls to validate that the observed effects are due to the intended mechanism of action. This can include using cell lines that do not express the target receptors or employing a structurally distinct antagonist for the same receptors.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Problem | Possible Cause | Solution |
| Low or no cellular response | Compound precipitation: GSK163090 may have limited solubility in aqueous media. | - Visually inspect the media for any precipitate after adding the compound.- Decrease the final concentration of GSK163090.- Increase the DMSO concentration slightly, ensuring it remains non-toxic to the cells. |
| Cell line viability issues: The cells may not be healthy or may be sensitive to the compound or vehicle. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel.- Include a vehicle-only control to assess the effect of the solvent.- Ensure cells are in the logarithmic growth phase at the time of the experiment. | |
| Incorrect assay conditions: The incubation time or assay endpoint may not be optimal. | - Perform a time-course experiment to determine the optimal incubation period.- Verify that the assay readout is appropriate for the expected cellular response (e.g., cAMP measurement for G-protein coupled receptor activity). | |
| High background signal | Non-specific binding: The compound may be binding to other cellular components or the assay plate. | - Include a control with a non-specific compound to assess background levels.- Consider using plates with a low-binding surface.- Optimize washing steps to remove unbound compound. |
| Autofluorescence: The compound itself may be fluorescent at the excitation/emission wavelengths used. | - Measure the fluorescence of GSK163090 alone in the assay buffer.- If autofluorescence is an issue, consider using a different detection method or fluorescent probe. | |
| Inconsistent results between experiments | Variability in stock solution: The compound may have degraded or precipitated out of solution. | - Prepare fresh stock solutions for each set of experiments.- Ensure complete dissolution of the solid compound when making the stock solution.- Store stock solutions in small aliquots to minimize freeze-thaw cycles. |
| Cell passage number: The characteristics of the cell line may change over time with repeated passaging. | - Use cells within a defined passage number range for all experiments.- Regularly check the expression of the target receptors in the cell line. |
In Vivo Animal Studies
| Problem | Possible Cause | Solution |
| Lack of behavioral or physiological effect | Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. | - Optimize the formulation and route of administration. Consider alternative vehicles or delivery methods.- Perform pharmacokinetic studies to measure the concentration of GSK163090 in plasma and the target tissue over time. |
| Inappropriate dosage: The dose administered may be too low to elicit a response. | - Conduct a dose-response study to determine the effective dose range.- Review literature for typical dose ranges for similar compounds and receptor targets. | |
| Adverse effects or toxicity | Off-target effects: At higher doses, the compound may be interacting with other receptors or cellular pathways. | - Lower the dose to a range that is both effective and well-tolerated.- Include a control group treated with a known selective antagonist for the target receptors to confirm the mechanism of the adverse effects. |
| Vehicle toxicity: The vehicle used to dissolve the compound may be causing adverse reactions. | - Administer a vehicle-only control group to assess the effects of the formulation components.- Test alternative, well-tolerated vehicles. | |
| High variability in animal responses | Inconsistent drug administration: Variability in the volume or site of injection can lead to different exposures. | - Ensure accurate and consistent administration techniques. For oral gavage, confirm proper placement. For injections, use consistent anatomical locations. |
| Animal-to-animal differences: Biological variability is inherent in animal studies. | - Increase the number of animals per group to improve statistical power.- Randomize animals to treatment groups to minimize bias. |
Experimental Protocols
General Protocol for a Cell-Based cAMP Assay
This protocol provides a general framework for assessing the antagonist activity of GSK163090 on 5-HT1A receptors expressed in a recombinant cell line.
-
Cell Culture: Culture cells expressing the human 5-HT1A receptor in the recommended growth medium until they reach 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into a 96-well plate at a density of 10,000-20,000 cells per well. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of GSK163090 in assay buffer. Also, prepare a solution of a known 5-HT1A agonist (e.g., 8-OH-DPAT) at a concentration that elicits a submaximal response (EC80).
-
Antagonist Treatment: Remove the growth medium from the cells and add the GSK163090 dilutions. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the 5-HT1A agonist to the wells and incubate for an additional 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log of the GSK163090 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
General Protocol for an In Vivo Behavioral Study in Rodents
This protocol outlines a general procedure for evaluating the anxiolytic-like effects of GSK163090 using the elevated plus maze test in rats.
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing facility for at least one week before the experiment. Handle the animals daily to reduce stress.
-
Drug Preparation: Prepare GSK163090 in a suitable vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline).
-
Drug Administration: Administer GSK163090 or the vehicle via intraperitoneal (i.p.) injection at a volume of 1 ml/kg. Doses can range from 0.1 to 10 mg/kg.
-
Pre-treatment Time: Allow for a 30-minute pre-treatment period between drug administration and the behavioral test.
-
Elevated Plus Maze Test: Place each rat in the center of the elevated plus maze, facing one of the open arms. Allow the rat to explore the maze for 5 minutes. Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the GSK163090-treated groups with the vehicle control group.
Visualizations
Caption: Mechanism of action of GSK163090 as a 5-HT1A/1B/1D antagonist.
References
Validation & Comparative
A Comparative Guide to 5-HT1A Antagonists: GSK163090 vs. WAY-100635 and Lecozotan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel 5-HT1A receptor antagonist GSK163090 with two other widely used antagonists, WAY-100635 and Lecozotan. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their specific preclinical and clinical research needs.
Introduction to 5-HT1A Receptor Antagonism
The serotonin (B10506) 1A (5-HT1A) receptor, a G-protein coupled receptor, is a key target in the central nervous system for the development of therapeutics for mood and anxiety disorders. Antagonists of this receptor block the inhibitory effects of serotonin, leading to a variety of downstream signaling events. GSK163090 is a potent and selective antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors, and has been investigated for its potential as a fast-onset antidepressant and anxiolytic. This guide will compare its pharmacological profile with that of the well-established research tool WAY-100635 and the clinical candidate Lecozotan.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for GSK163090, WAY-100635, and Lecozotan, focusing on their binding affinity, functional antagonist potency, and receptor selectivity. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited.
Table 1: 5-HT1A Receptor Binding Affinity and Functional Antagonism
| Compound | Binding Affinity (pKi) | Functional Antagonism (pA2/pIC50) |
| GSK163090 | 9.4 (5-HT1A) | Not directly reported |
| WAY-100635 | 8.87 - 9.08 | 9.71 (apparent pA2) |
| Lecozotan | 8.7 (agonist site), 8.3 (antagonist site) | Not directly reported |
Table 2: Receptor Selectivity Profile (pKi/Ki)
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | α1-adrenergic | Dopamine (B1211576) D4 | Serotonin Transporter (SERT) |
| GSK163090 | 9.4 | 8.5 | 9.7 | 6.9 (pIC50) | - | 6.1 |
| WAY-100635 | 8.9 - 9.4 | >100-fold selective over other 5-HT subtypes | >100-fold selective over other 5-HT subtypes | 6.6 | Potent agonist | >100-fold selective |
| Lecozotan | 8.3 - 8.7 | >60-fold selective over >60 other sites | >60-fold selective over >60 other sites | - | 98 nM (Ki) | - |
Table 3: In Vivo Potency
| Compound | Assay | Species | Potency (ED50) |
| GSK163090 | 8-OH-DPAT-induced hyperlocomotor activity | Rat | 0.03 - 1 mg/kg |
Note: '-' indicates data not available from the searched sources.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway of the 5-HT1A receptor and a typical experimental workflow for determining receptor binding affinity.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue known to be rich in 5-HT1A receptors (e.g., hippocampus).
-
Radioligand: A tritiated 5-HT1A receptor antagonist with high affinity, such as [3H]-WAY-100635.
-
Test Compounds: GSK163090, WAY-100635, and Lecozotan, prepared in a series of dilutions.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgCl2).
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 0.1-0.2 mg/mL.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (typically at or near its Kd value) to each well.
-
Add increasing concentrations of the unlabeled test compound to the appropriate wells.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known 5-HT1A ligand, such as unlabeled WAY-100635).
-
Add the prepared membrane suspension to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay for Functional Antagonist Activity
Objective: To determine the functional antagonist potency (IC50 or pA2) of a test compound at the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1A receptor.
-
Radioligand: [35S]GTPγS.
-
Agonist: A known 5-HT1A receptor agonist, such as 8-OH-DPAT.
-
Test Compounds: GSK163090, WAY-100635, and Lecozotan.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP.
-
Filtration and Scintillation Counting materials: As described for the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the membrane suspension to each well.
-
Add a fixed, sub-maximal concentration of the 5-HT1A agonist (e.g., the EC80 concentration of 8-OH-DPAT) to stimulate G-protein activation.
-
Add increasing concentrations of the test compound (antagonist).
-
Include control wells for basal binding (no agonist) and maximal stimulation (agonist only).
-
Add [35S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Scintillation Counting: Terminate the reaction and quantify the bound [35S]GTPγS as described for the radioligand binding assay.
-
Data Analysis: Plot the percentage of agonist-stimulated [35S]GTPγS binding against the logarithm of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist's effect, is determined from this curve. The pA2 value can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis.
Preclinical Developability Profile
A strong preclinical developability profile is crucial for the successful translation of a compound from the laboratory to the clinic. This profile encompasses a range of physicochemical and pharmacokinetic properties that predict the drug-like characteristics of a molecule. While a detailed, direct comparison is not available in the literature, GSK163090 has been described as having a "strong preclinical developability profile"[1][2]. The key parameters typically assessed are outlined below.
Key Developability Parameters:
-
Solubility: The ability of a compound to dissolve in a solvent to give a homogenous system. Poor solubility can lead to low bioavailability and formulation challenges.
-
Permeability: The ability of a compound to cross biological membranes, such as the intestinal wall and the blood-brain barrier. This is critical for oral absorption and central nervous system activity.
-
Metabolic Stability: The resistance of a compound to be broken down by metabolic enzymes, primarily in the liver. High metabolic stability generally leads to a longer half-life and improved oral bioavailability.
-
Protein Binding: The extent to which a compound binds to plasma proteins. High plasma protein binding can limit the amount of free drug available to interact with the target receptor.
-
CYP450 Inhibition: The potential of a compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.
-
hERG Inhibition: The potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.
-
Pharmacokinetics: The study of the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. Key parameters include half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
A favorable preclinical developability profile for a 5-HT1A antagonist intended for CNS indications would typically include high aqueous solubility, good membrane permeability, high metabolic stability, moderate plasma protein binding, low potential for CYP450 and hERG inhibition, and a pharmacokinetic profile that supports the desired dosing regimen.
Conclusion
GSK163090 is a potent 5-HT1A/1B/1D receptor antagonist with a promising preclinical profile for development as a therapeutic for depression and anxiety. Based on the available data, it exhibits high affinity for the 5-HT1A receptor.
WAY-100635 remains a valuable and widely used research tool due to its high potency and selectivity as a 5-HT1A antagonist. However, its potent agonist activity at the dopamine D4 receptor should be considered when interpreting experimental results.
Lecozotan is a selective 5-HT1A antagonist that has been investigated in clinical trials for Alzheimer's disease. It demonstrates good receptor occupancy in the human brain.
The choice of a 5-HT1A antagonist will depend on the specific research question. For studies requiring a "silent" antagonist with a clean in vivo profile, GSK163090 may offer advantages. For foundational research and as a reference compound, WAY-100635 remains a standard. For translational studies related to cognitive enhancement, Lecozotan provides a clinically relevant comparator. Further head-to-head studies are warranted to provide a more definitive comparative assessment of these important pharmacological agents.
References
A Comparative In Vivo Analysis of GSK163090 and Selective Serotonin Reuptake Inhibitors (SSRIs)
A comprehensive review of available scientific literature reveals a significant disparity in the extent of in vivo research conducted on GSK163090 compared to the well-established class of antidepressants, Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). While extensive in vivo data for SSRIs allows for a detailed analysis of their mechanisms and effects, publicly available research on the in vivo properties of GSK163090 is scarce, precluding a direct, data-driven comparison at this time.
This guide will therefore provide a thorough overview of the in vivo pharmacology of SSRIs, including their mechanism of action, effects in established animal models, and associated signaling pathways, based on available experimental data. This will serve as a benchmark for the future evaluation of novel compounds such as GSK163090, should in vivo data become accessible.
Selective Serotonin Reuptake Inhibitors (SSRIs): A Detailed In Vivo Profile
SSRIs are a cornerstone in the treatment of major depressive disorder and other psychiatric conditions.[1] Their primary mechanism of action involves the selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft.[1][2] This enhancement of serotonergic neurotransmission is believed to underlie their therapeutic effects, although the precise downstream mechanisms are complex and involve neuroadaptive changes that occur over time.[3][4]
In Vivo Efficacy and Behavioral Models
The antidepressant-like effects of SSRIs have been extensively validated in a variety of animal models of depression. These models aim to replicate specific behavioral endophenotypes of depression, such as anhedonia, behavioral despair, and anxiety.
| Experimental Model | Typical SSRI Effect | Supporting Experimental Data |
| Forced Swim Test (FST) | Increased mobility and reduced immobility time. | Chronic administration of fluoxetine (B1211875) in mice has been shown to decrease immobility time, an effect that is often correlated with antidepressant efficacy. |
| Tail Suspension Test (TST) | Decreased immobility time. | Similar to the FST, SSRIs like sertraline (B1200038) reduce the duration of immobility in mice suspended by their tails. |
| Chronic Mild Stress (CMS) | Reversal of stress-induced anhedonia (e.g., increased sucrose (B13894) preference). | Rodents subjected to chronic, unpredictable mild stressors exhibit a decrease in sucrose consumption, which is reversed by chronic treatment with SSRIs. |
| Novelty-Suppressed Feeding (NSF) | Decreased latency to feed in a novel environment. | SSRIs can reduce the anxiety-related inhibition of feeding in a novel and mildly aversive context. |
Experimental Protocols: In Vivo Assessment of SSRIs
Forced Swim Test (Porsolt's Test):
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.
-
Drug Administration: SSRIs or vehicle are typically administered chronically (e.g., once daily for 14-21 days) via oral gavage or intraperitoneal injection, with the last dose given 30-60 minutes before the test.
Chronic Mild Stress (CMS) Model:
-
Procedure: Animals are subjected to a series of mild, unpredictable stressors over a period of several weeks (e.g., 3-8 weeks). Stressors may include periods of food or water deprivation, tilted cages, soiled bedding, light/dark cycle reversal, and social isolation.
-
Sucrose Preference Test: Anhedonia is assessed by measuring the consumption of a sucrose solution (e.g., 1%) versus plain water over a 24-hour period. A decrease in the preference for sucrose is indicative of an anhedonic-like state.
-
Drug Administration: SSRI treatment is typically initiated after the induction of the anhedonic state and continues for several weeks.
Signaling Pathways and Mechanism of Action
The immediate effect of SSRIs is the blockade of SERT. However, the therapeutic effects are associated with longer-term neuroplastic changes.
Caption: Acute and chronic effects of SSRIs on serotonergic neurotransmission.
Initially, the rise in synaptic serotonin activates presynaptic 5-HT1A and 5-HT1B autoreceptors, which paradoxically leads to a decrease in serotonin synthesis and release.[4] Chronic SSRI administration, however, leads to the desensitization and downregulation of these autoreceptors.[3][4] This disinhibition results in a sustained increase in serotonergic neurotransmission.
Downstream of receptor activation, SSRIs influence intracellular signaling cascades, including the cyclic adenosine (B11128) monophosphate (cAMP) and phospholipase C (PLC) pathways.[5] These pathways, in turn, regulate the expression of various genes, most notably Brain-Derived Neurotrophic Factor (BDNF).[6] Increased BDNF expression is thought to promote neurogenesis and synaptogenesis in brain regions like the hippocampus, contributing to the therapeutic effects of SSRIs.[6]
Experimental Workflow for Investigating Neurochemical Effects
Caption: In vivo microdialysis workflow for measuring extracellular serotonin.
In vivo microdialysis is a widely used technique to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals. This method has been instrumental in demonstrating that acute administration of SSRIs, such as fluoxetine and paroxetine, increases extracellular serotonin concentrations in areas like the frontal cortex.[7]
Conclusion
SSRIs represent a class of antidepressants with a well-characterized in vivo profile. Their mechanism of action, from the initial inhibition of the serotonin transporter to the long-term induction of neuroplastic changes, has been extensively studied using a variety of in vivo models and techniques. This body of research provides a robust framework for the preclinical and clinical evaluation of new chemical entities targeting the serotonergic system. A similar depth of in vivo investigation will be necessary to understand the therapeutic potential and mechanisms of action of compounds like GSK163090 and to allow for a meaningful comparison with established antidepressant classes.
References
- 1. In vivo electrophysiological recordings of the effects of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel mode of antidepressant action may help patients unresponsive to SSRIs | EurekAlert! [eurekalert.org]
- 4. In Vivo Regulation of Glycogen Synthase Kinase-3β (GSK3β) by Serotonergic Activity in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Onset of Antidepressant Action: A New Paradigm in the Research and Treatment of Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo electrophysiological recordings of the effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
Unveiling the Binding Profile of GSK163090: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the binding affinity data for GSK163090, a potent antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D serotonin (B10506) receptors. Through a comparative analysis with established research tools, WAY-100635 and SB-224289, this document offers a clear perspective on its selectivity and potential for off-target effects, supported by detailed experimental methodologies and visual representations of relevant biological pathways.
Comparative Binding Affinity Analysis
The binding affinity of GSK163090 and comparator compounds was determined using radioligand binding assays. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), allows for a quantitative comparison of the compounds' potencies at their primary targets and a panel of off-target receptors. A higher pKi value indicates a stronger binding affinity.
| Target Receptor | GSK163090 (pKi) | WAY-100635 (pKi/Ki) | SB-224289 (pKi) |
| Primary Targets | |||
| 5-HT1A | 9.4 | 8.87 (pIC50) / 0.39 nM (Ki)[1] | > 60-fold selectivity for 5-HT1B |
| 5-HT1B | 8.5 | - | 8.2 |
| 5-HT1D | 9.7 | > 60-fold selectivity for 5-HT1A | - |
| Off-Target Receptors | |||
| 5-HT2A | 6.0 | >100-fold selectivity for 5-HT1A[1] | > 60-fold selectivity for 5-HT1B |
| 5-HT2B | 6.3 | - | - |
| 5-HT2C | 5.8 | > 60-fold selectivity for 5-HT1B | > 60-fold selectivity for 5-HT1B |
| Dopamine (B1211576) D2 | 6.3 | 940 nM (binding affinity)[1] | - |
| Dopamine D3 | 6.7 | 370 nM (binding affinity)[1] | - |
| Dopamine D4 | - | 16 nM (binding affinity) / 3.3 nM (Ki)[1][2] | - |
| Human 5-HT6 | <5.3 | - | - |
| Human 5-HT7 | 6.8 | - | - |
| α1-Adrenergic | - | ~251 nM (IC50)[1] | - |
Note: pKi values for GSK163090 are derived from commercially available data. WAY-100635, a widely used 5-HT1A antagonist, shows significant affinity for the dopamine D4 receptor, where it acts as an agonist.[1][2] SB-224289 is a selective 5-HT1B receptor antagonist.[3][4]
Experimental Protocols
The binding affinity data presented in this guide is typically generated using radioligand binding assays. While the specific protocol for GSK163090 is proprietary, the following outlines a general and widely accepted methodology for such experiments.
Objective: To determine the binding affinity of a test compound (e.g., GSK163090) for a specific receptor by measuring its ability to displace a radiolabeled ligand known to bind to that receptor.
Materials:
-
Receptor Source: Cell membranes prepared from tissues or cell lines expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human 5-HT1A, 5-HT1B, or 5-HT1D receptor).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.
-
Test Compound: The unlabeled compound to be evaluated (e.g., GSK163090).
-
Assay Buffer: A buffer solution optimized for the specific receptor-ligand binding interaction.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: An instrument to measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and subjected to centrifugation to isolate the cell membranes containing the target receptors. The total protein concentration of the membrane preparation is determined using a standard protein assay.[5]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[5]
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding reaction to reach equilibrium.[5]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[5]
-
Counting: The radioactivity retained on each filter is quantified using a liquid scintillation counter.
-
Data Analysis: The amount of specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Below is a graphical representation of a typical radioligand binding assay workflow.
Radioligand Binding Assay Workflow
Signaling Pathways
GSK163090 exerts its effects by antagonizing the 5-HT1A, 5-HT1B, and 5-HT1D receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by the endogenous ligand serotonin (5-HT), initiate intracellular signaling cascades. As an antagonist, GSK163090 blocks these downstream effects.
5-HT1A Receptor Signaling Pathway:
The 5-HT1A receptor is coupled to inhibitory G proteins (Gi/o). Activation of this receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6][7] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.
References
- 1. benchchem.com [benchchem.com]
- 2. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Unseen: A Guide to Characterizing the Off-Target Profile of Kinase Inhibitors like GSK163090
While a specific, publicly available off-target binding profile for the novel compound GSK163090 has not been detailed in the scientific literature, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art methodologies used to determine such a profile. Understanding the off-target interactions of a kinase inhibitor is critical for assessing its safety, predicting potential side effects, and elucidating its full mechanism of action.[1][2]
This comparative guide outlines and contrasts the leading experimental approaches for off-target profiling. For illustrative purposes, we will use the well-characterized multi-kinase inhibitor, Imatinib (B729), as a case study to demonstrate the type of data generated and its interpretation.
Comparing Methodologies for Off-Target Profiling
The selection of an appropriate off-target screening strategy depends on various factors, including the stage of drug development, the desired throughput, and the specific questions being addressed. The following table summarizes and compares the key features of the most widely used techniques.
| Feature | Large-Scale Kinase Panel | Chemical Proteomics | Cell-Based Thermal Shift Assay (CETSA) | In Silico Prediction |
| Principle | In vitro enzymatic assays measuring inhibition of a large number of purified kinases.[3][4] | Affinity-based capture of binding partners from cell lysates or living cells.[1] | Measures changes in protein thermal stability upon ligand binding in a cellular context. | Computational modeling and database screening to predict potential interactions.[5] |
| Throughput | High | Medium to High | Medium | Very High |
| Physiological Relevance | Moderate (cell-free) | High (uses native proteins) | High (intracellular environment) | Varies (dependent on model quality) |
| Interactions Detected | Direct enzymatic inhibition | Direct binding interactions | Direct binding in cells | Predicted binding |
| Data Output | IC50 or percent inhibition values for each kinase. | List of interacting proteins, often with relative affinities. | Thermal shift curves indicating target engagement. | A ranked list of potential off-targets. |
| Advantages | Quantitative, broad coverage of the kinome, well-established.[3][6] | Unbiased, identifies non-kinase targets, can be performed in situ.[1] | Confirms target engagement in a physiological context, applicable to various target classes. | Cost-effective, rapid, can guide experimental design.[5] |
| Limitations | Lacks cellular context (e.g., ATP concentrations, scaffolding proteins).[7] | Can be biased towards high-affinity interactions, potential for false positives/negatives. | Lower throughput, may not be suitable for all targets. | Requires experimental validation, accuracy can be limited. |
Case Study: Off-Target Profile of Imatinib
Imatinib, initially designed as a BCR-ABL inhibitor, is known to have a distinct off-target profile that contributes to both its therapeutic efficacy in other cancers and some of its side effects.[8] For instance, proteomics studies revealed that imatinib also potently inhibits the non-kinase target NADPH quinone oxidoreductase 2 (NQO2).[8] This interaction would not be identified in a standard kinase-only screening panel, highlighting the importance of using complementary profiling methods.
Illustrative Off-Target Data for a Hypothetical Kinase Inhibitor
The following table presents a simplified, hypothetical off-target binding profile for a compound, demonstrating how such data is typically displayed.
| Kinase Target | Percent Inhibition @ 1µM | IC50 (nM) |
| Primary Target | 98% | 10 |
| Off-Target Kinase A | 85% | 150 |
| Off-Target Kinase B | 60% | 800 |
| Off-Target Kinase C | 25% | >10,000 |
| Off-Target Kinase D | 92% | 95 |
Experimental Protocols
Below are detailed, generalized protocols for the key experimental methodologies discussed.
Large-Scale Kinase Panel Profiling
This method assesses the activity of a compound against a broad panel of purified protein kinases.
Experimental Protocol:
-
Compound Preparation: The test compound (e.g., GSK163090) is serially diluted to a range of concentrations.
-
Assay Setup: Individual kinase reactions are prepared in multi-well plates. Each well contains a specific purified kinase, its corresponding substrate (a protein or peptide), and ATP, often radiolabeled (e.g., [γ-³³P]ATP).[9]
-
Incubation: The test compound is added to the kinase reaction mixtures and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination and Detection: The enzymatic reaction is stopped. The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity.[6]
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the data to a dose-response curve.
Chemical Proteomics (Affinity Chromatography-Mass Spectrometry)
This unbiased approach identifies direct binding partners of a compound from a complex biological sample.
Experimental Protocol:
-
Affinity Matrix Preparation: The kinase inhibitor is immobilized onto a solid support (e.g., sepharose beads) to create an affinity matrix.
-
Cell Lysis: Cells or tissues are lysed to produce a protein extract that maintains native protein conformations.
-
Incubation: The cell lysate is incubated with the affinity matrix, allowing proteins that bind to the inhibitor to be captured. A control experiment using beads without the immobilized compound is run in parallel.
-
Washing: The matrix is washed extensively to remove non-specifically bound proteins.
-
Elution: Specifically bound proteins are eluted from the matrix, often by using a high concentration of the free compound or by changing buffer conditions.
-
Protein Identification: The eluted proteins are separated by gel electrophoresis and identified using mass spectrometry.
-
Data Analysis: Proteins specifically enriched in the inhibitor pull-down compared to the control are identified as potential off-targets.
Visualizing Workflows and Pathways
To better understand the processes and implications of off-target profiling, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway.
Caption: Workflow for Large-Scale Kinase Inhibitor Profiling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Impact of GSK163090: A Comparative Analysis of a 5-HT1A/B/D Receptor Antagonist
Despite extensive investigation, publicly available experimental data detailing the specific effects of GSK163090 across different cell lines remains elusive. As a potent and selective antagonist of the serotonin (B10506) 5-HT1A, 5-HT1B, and 5-HT1D receptors, its cellular impact is predicted to be diverse, influencing a range of signaling pathways involved in cell proliferation, migration, and survival. This guide provides a comparative overview of the anticipated effects of GSK163090 based on the known roles of its target receptors and data from studies on similar 5-HT1 receptor antagonists.
GSK163090 is a research compound identified as a potent and selective antagonist for the 5-HT1A, 5-HT1B, and 5-HT1D serotonin receptors.[1][2][3] While the in-vivo effects of this compound have been explored in the context of neuropsychiatric disorders, a critical gap exists in the literature regarding its direct cellular effects in various cell lines. This guide aims to bridge this gap by providing a predictive comparison based on the established functions of the 5-HT1 receptor family in cellular processes.
Anticipated Effects Across Different Cell Lines
The expression of 5-HT1A, 5-HT1B, and 5-HT1D receptors varies significantly across different cell types, which will undoubtedly influence the cellular response to GSK163090. Based on studies of other 5-HT1 receptor antagonists, the following effects can be anticipated:
| Cell Line Type | Predicted Effect of GSK163090 | Rationale (Based on Similar Compounds) |
| Cancer Cell Lines (e.g., Breast, Colon, Prostate) | Inhibition of proliferation, induction of apoptosis. | 5-HT receptors are implicated in cancer progression. Antagonists of 5-HT1B have been shown to have anti-proliferative and apoptotic effects in colorectal cancer cell lines.[4] Similarly, 5-HT1A and 5-HT1B/D antagonists have demonstrated inhibitory effects on the growth of various cancer cells. |
| Neuronal Cell Lines (e.g., SH-SY5Y) | Modulation of neurite outgrowth and neuronal differentiation. | 5-HT1A receptors are known to play a crucial role in neuronal development and plasticity. Antagonism of these receptors could alter signaling pathways involved in these processes. |
| Vascular Smooth Muscle Cells | Potential inhibition of serotonin-induced proliferation. | 5-HT1B and 5-HT1D receptors are involved in vasoconstriction and smooth muscle cell proliferation. Antagonism by GSK163090 would be expected to block these effects. |
Signaling Pathways and Experimental Workflows
The antagonistic action of GSK163090 on 5-HT1A/B/D receptors is expected to modulate several downstream signaling pathways. The following diagrams illustrate the predicted mechanism of action and a general workflow for investigating its effects.
Caption: Predicted signaling pathway of GSK163090.
References
- 1. 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncotoxic Properties of Serotonin Transporter Inhibitors and 5-HT1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1-(3-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}phenyl)-2-imidazolidinone (GSK163090), a Potent, selective, and orally active 5-HT1A/B/D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-mitogenic and apoptotic effects of 5-HT1B receptor antagonist on HT29 colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Drug GSK163090 Shows Novel Serotonin Receptor Antagonism, Efficacy Data in Depression Emerges
For Immediate Release
Dateline: SHANGHAI – GlaxoSmithKline's investigational compound, GSK163090, a potent and selective antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D serotonin (B10506) receptors, has completed Phase 2 clinical trials for the treatment of Major Depressive Disorder (MDD). The compound also demonstrates inhibitory activity at the serotonin reuptake transporter (SerT). This multi-target mechanism of action distinguishes it from existing anxiolytics like buspirone (B1668070), which primarily acts as a partial agonist at 5-HT1A receptors. While direct comparative trials are not yet available, analysis of existing data provides insights into their distinct pharmacological profiles and potential clinical efficacy.
Mechanism of Action: A Tale of Two Serotonin Modulators
GSK163090 presents a novel approach to modulating the serotonin system. It acts as an antagonist at key serotonin autoreceptors (5-HT1A, 5-HT1B/1D), which are involved in the negative feedback regulation of serotonin release. By blocking these receptors, GSK163090 is hypothesized to increase synaptic serotonin levels. This is coupled with the inhibition of the serotonin transporter (SerT), further enhancing the duration of serotonin signaling.
In contrast, buspirone's primary mechanism involves partial agonism at postsynaptic 5-HT1A receptors and full agonism at presynaptic 5-HT1A autoreceptors.[1] This dual action is thought to initially reduce the firing of serotonin-producing neurons, followed by a desensitization of autoreceptors over time, leading to an overall enhancement of serotonergic activity.[1] Buspirone also exhibits weak antagonistic activity at dopamine (B1211576) D2 receptors.[1][2]
Preclinical and Clinical Efficacy Overview
GSK163090:
Clinical trial data for GSK163090 in MDD indicates a potential dose-dependent therapeutic effect. A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of GSK163090 in patients with severe depression requiring hospitalization.[1] The primary outcome was the change from baseline in the Hamilton Rating Scale for Depression (HAMD-17) total score. While specific efficacy data from this trial is not publicly available, its progression to Phase 2 suggests a favorable risk-benefit profile in earlier studies.
Buspirone:
Buspirone is an established anxiolytic with proven efficacy in the treatment of Generalized Anxiety Disorder (GAD).[3][4] Its efficacy is considered comparable to that of benzodiazepines in some studies.[4] For instance, a study in female patients with chronic anxiety showed that both buspirone (mean daily dose of 24.5 mg) and diazepam were approximately equal in efficacy and superior to placebo, as measured by the Hamilton Anxiety Rating Scale.[5] However, the onset of action for buspirone is typically delayed, often taking 2 to 4 weeks for noticeable effects.[4][6]
Data Presentation
Table 1: Pharmacodynamic Profile Comparison
| Feature | GSK163090 | Buspirone |
| Primary Mechanism | 5-HT1A/1B/1D Receptor Antagonist, SerT Inhibitor | 5-HT1A Receptor Partial Agonist |
| Receptor Binding Affinity (pKi) | 5-HT1A: 9.4, 5-HT1B: 8.5, 5-HT1D: 9.7, SerT: 6.1[2][7] | 5-HT1A: High affinity (partial agonist)[1] |
| Other Targets | Moderate P-glycoprotein (P-gp) substrate[7] | Weak Dopamine D2 Receptor Antagonist[1][2] |
| Clinical Indication | Investigational for Major Depressive Disorder and Anxiety[3][8] | Generalized Anxiety Disorder[3] |
Table 2: Summary of Selected Clinical Trial Data
| Drug | Study Identifier | Phase | Condition | Comparator | Key Findings |
| GSK163090 | NCT00896363 | 2 | Major Depressive Disorder | Placebo | Evaluated efficacy and safety; results not publicly detailed.[3] |
| GSK163090 | NCT00559299 | 1 | Major Depressive Disorder | Placebo | Assessed safety and tolerability of single and repeat doses.[3][8] |
| Buspirone | Pooled Analysis | N/A | Chronic Anxiety | Diazepam, Placebo | Buspirone and diazepam were approximately equal in efficacy and superior to placebo.[5] |
| Buspirone | Review of studies | N/A | Generalized Anxiety Disorder | Benzodiazepines | Efficacy shown to be similar to benzodiazepines in some 1980s double-blind studies.[4] |
Experimental Protocols
GSK163090 Phase 2 Study (NCT00896363) - A Brief Overview
-
Objective: To evaluate the efficacy, safety, and tolerability of GSK163090 in hospitalized patients with severe Major Depressive Disorder.
-
Design: A randomized, multi-center, double-blind, placebo-controlled, parallel-group study with a treatment phase of up to 6 weeks.
-
Intervention: Patients were randomized to receive either a low dose of GSK163090, a high dose of GSK163090, or a placebo.
-
Primary Outcome Measure: Change from baseline in the 17-item Hamilton Rating Scale for Depression (HAMD-17) total score.
-
Inclusion Criteria (abbreviated): Hospitalized patients with a diagnosis of severe depression.
-
Exclusion Criteria (abbreviated): Not specified in publicly available documents.
Visualizing the Mechanisms
To better understand the distinct signaling pathways of GSK163090 and buspirone, the following diagrams have been generated.
Caption: GSK163090 Signaling Pathway
Caption: Buspirone Signaling Pathway
Caption: GSK163090 Phase 2 Trial Workflow
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK-163090 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Antidepressant drug development: Focus on triple monoamine reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Replicating Published Findings on GSK163090: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK163090 is a potent and selective antagonist of the serotonin (B10506) 5-HT1A, 5-HT1B, and 5-HT1D receptors that was under investigation by GlaxoSmithKline as a potential treatment for Major Depressive Disorder (MDD). The rationale behind its development was based on the significant role of these receptors in the pathophysiology of depression. By blocking these inhibitory autoreceptors, GSK163090 was hypothesized to enhance serotonergic neurotransmission, a key mechanism of action for many established antidepressant medications. This guide provides a comparative analysis of GSK163090, summarizing its known preclinical and clinical data, and comparing it with established antidepressant agents.
Data Presentation: Comparative Analysis
Table 1: Receptor Binding Affinity of GSK163090
| Target Receptor | Binding Affinity (pKi) |
| 5-HT1A | 9.4 |
| 5-HT1B | 8.5 |
| 5-HT1D | 9.7 |
Data on binding affinities for other receptors are not extensively published in publicly available sources.
Table 2: Clinical Trial Overview for GSK163090 in Major Depressive Disorder
| Clinical Trial ID | Phase | Status | Primary Outcome | Key Findings |
| NCT00896363 | Phase II | Completed | Change from baseline in the Hamilton Depression Rating Scale (HAMD-17) total score | Did not show a significant difference compared with placebo[1]. |
| NCT00559299 | Phase I | Completed | Safety and tolerability | Data not publicly available. |
| NCT00536679 | Phase I | Completed | Safety and pharmacokinetics | Data not publicly available. |
Table 3: Comparison of GSK163090 with Other Antidepressant Classes
| Drug Class | Mechanism of Action | Examples | Clinical Efficacy | Common Side Effects |
| GSK163090 | 5-HT1A/1B/1D Receptor Antagonist | N/A | Not established in Phase II trials[1]. | Data not publicly available. |
| SSRIs | Selective Serotonin Reuptake Inhibitor | Fluoxetine, Sertraline, Escitalopram | Established efficacy for MDD. | Nausea, insomnia, sexual dysfunction. |
| SNRIs | Serotonin-Norepinephrine Reuptake Inhibitor | Venlafaxine, Duloxetine | Established efficacy for MDD, may have advantages for certain symptom profiles. | Similar to SSRIs, plus potential for increased blood pressure. |
| TCAs | Tricyclic Antidepressants | Amitriptyline, Nortriptyline | Established efficacy, but generally used as second or third-line due to side effect profile. | Anticholinergic effects (dry mouth, constipation), sedation, cardiotoxicity in overdose. |
| MAOIs | Monoamine Oxidase Inhibitors | Phenelzine, Tranylcypromine | Highly effective, but significant dietary restrictions and drug interactions limit their use. | Hypertensive crisis with tyramine-containing foods, orthostatic hypotension. |
Experimental Protocols
Detailed experimental protocols for the GSK163090 clinical trials are not publicly available. However, based on standard practices for antidepressant clinical trials and preclinical studies, the following methodologies would likely have been employed.
Preclinical In Vitro Assays: Receptor Binding and Functional Activity
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of GSK163090 for the 5-HT1A, 5-HT1B, 5-HT1D, and a panel of other receptors. This would involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of GSK163090.
-
Functional Assays: To determine the functional activity (antagonist, agonist, or partial agonist) of GSK163090 at the target receptors. This could involve measuring downstream signaling molecules, such as cyclic AMP (cAMP) for G-protein coupled receptors like the 5-HT1 family. For antagonist activity, the ability of GSK163090 to block the effect of a known agonist would be measured.
Preclinical In Vivo Studies: Animal Models of Depression
-
Forced Swim Test (FST) and Tail Suspension Test (TST): These are common behavioral despair models used to screen for antidepressant-like activity in rodents. A reduction in immobility time after administration of the test compound is considered indicative of potential antidepressant efficacy.
-
Chronic Mild Stress (CMS) Model: This model exposes rodents to a series of unpredictable, mild stressors over several weeks to induce a state of anhedonia, a core symptom of depression. The ability of a drug to reverse this anhedonia is a measure of its potential antidepressant effect.
-
Microdialysis: This technique can be used in freely moving animals to measure the extracellular levels of neurotransmitters like serotonin in specific brain regions, providing a direct assessment of the drug's effect on serotonergic neurotransmission.
Clinical Trial Protocol (Phase II - NCT00896363)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study in patients diagnosed with Major Depressive Disorder.
-
Inclusion Criteria: Typically, patients would meet the DSM-IV or DSM-5 criteria for MDD, have a minimum score on a standardized depression rating scale (e.g., HAMD-17 ≥ 18), and be within a specific age range.
-
Exclusion Criteria: Often include a history of bipolar disorder, psychosis, substance use disorders, and significant medical conditions that could interfere with the study.
-
Intervention: Patients would be randomly assigned to receive either a fixed or flexible dose of GSK163090 or a matching placebo for a predefined treatment period (e.g., 6-8 weeks).
-
Outcome Measures:
-
Primary: The change from baseline in the total score of the Hamilton Depression Rating Scale (HAMD-17).
-
Secondary: Changes in other depression scales (e.g., Montgomery-Åsberg Depression Rating Scale - MADRS), response and remission rates, and safety and tolerability assessments.
-
Mandatory Visualization
Caption: Proposed mechanism of action of GSK163090.
Caption: Simplified signaling pathway of 5-HT1A/B/D receptors.
Caption: General workflow of a Phase II antidepressant clinical trial.
References
Head-to-head comparison of GSK163090 and WAY-100635
A Comprehensive Guide for Researchers in Neuroscience and Drug Development
This guide provides a detailed, data-driven comparison of two prominent research compounds, GSK163090 and WAY-100635, both of which interact with the serotonergic system, albeit with distinct pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two molecules to inform their experimental design and compound selection.
Executive Summary
GSK163090 is a potent and selective antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors, with additional activity at the serotonin (B10506) transporter (SerT). In contrast, WAY-100635 is a highly selective and potent "silent" antagonist of the 5-HT1A receptor, but also exhibits potent agonist activity at the dopamine (B1211576) D4 receptor. These differing pharmacological profiles make each compound suitable for distinct research applications.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki, pKi, IC50, pIC50) of GSK163090 and WAY-100635 for their primary targets and a selection of other receptors to illustrate their selectivity profiles.
Table 1: Binding Affinity of GSK163090 at Various Receptors
| Receptor/Transporter | pKi | Ki (nM) |
| 5-HT1A | 9.4 | ~0.04 |
| 5-HT1B | 8.5 | ~3.16 |
| 5-HT1D | 9.7 | ~0.2 |
| Serotonin Transporter (SerT) | 6.1 | ~794 |
| Dopamine D2 | 6.3 | ~501 |
| Dopamine D3 | 6.7 | ~200 |
Table 2: Binding Affinity and Functional Activity of WAY-100635 at Various Receptors
| Receptor | pKi / pIC50 / pA2 | Ki (nM) / IC50 (nM) / EC50 (nM) | Functional Activity |
| 5-HT1A | 8.87 (pIC50) | 0.91 (IC50) | Silent Antagonist |
| 5-HT1A | - | 0.39 (Ki) | Silent Antagonist |
| 5-HT1A | 9.71 (pA2) | - | Silent Antagonist |
| Dopamine D4 | - | 3.3 (Ki) | Potent Agonist |
| Dopamine D4.2 | - | 16 (Ki) | Potent Agonist |
| Dopamine D4.4 | - | 9.7 (EC50) | Potent Agonist |
| Dopamine D2L | - | 940 (Ki) | Weak Antagonist |
| Dopamine D3 | - | 370 (Ki) | - |
| α1-Adrenergic | 6.6 (pIC50) | ~251 (IC50) | - |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways modulated by GSK163090 and WAY-100635, as well as a typical experimental workflow for characterizing these compounds.
Caption: Receptor targets and downstream signaling of GSK163090 and WAY-100635.
Caption: General experimental workflow for compound characterization.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of GSK163090 and WAY-100635 are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Receptor source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A receptors, [³H]Spiperone for D4 receptors).
-
Test compound: GSK163090 or WAY-100635.
-
Non-specific binding control: A high concentration of an unlabeled ligand that binds to the target receptor (e.g., 10 µM serotonin for 5-HT receptors).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
96-well filter plates and a vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (Antagonist Mode for Gi-coupled Receptors)
Objective: To determine the functional antagonist potency (IC50) of a test compound at a Gi-coupled receptor.
Materials:
-
Cell line: A cell line stably expressing the target Gi-coupled receptor (e.g., CHO or HEK293 cells expressing 5-HT1A receptors).
-
Test compound: GSK163090 or WAY-100635.
-
Agonist: A known agonist for the target receptor (e.g., 8-OH-DPAT for 5-HT1A receptors).
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and supplements.
-
96- or 384-well cell culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture: Culture the cells expressing the target receptor under appropriate conditions.
-
Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
-
Compound Addition: Add varying concentrations of the test compound (antagonist) to the cells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of the agonist (typically at its EC80 concentration) and a fixed concentration of forskolin to all wells (except for basal and forskolin-only controls).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.
[³⁵S]GTPγS Binding Assay (Agonist/Inverse Agonist Activity)
Objective: To measure the activation of G-proteins by a test compound, indicating its agonist or inverse agonist activity.
Materials:
-
Receptor source: Cell membranes expressing the target receptor.
-
Test compound: WAY-100635.
-
[³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.
-
GDP: To ensure that G-proteins are in their inactive state at the start of the assay.
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well filter plates and a vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of the test compound. For basal binding wells, add assay buffer instead of the test compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle agitation.
-
Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters as described in the radioligand binding assay protocol.
-
Counting: Count the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific [³⁵S]GTPγS binding by subtracting the basal binding from the binding in the presence of the test compound. Plot the specific binding against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values. An increase in binding indicates agonist activity, while a decrease below basal levels indicates inverse agonist activity.
Conclusion
GSK163090 and WAY-100635 are valuable pharmacological tools with distinct profiles. GSK163090 serves as a potent antagonist for a cluster of serotonin receptors (5-HT1A/1B/1D), making it useful for studying the combined roles of these receptors. WAY-100635, with its high selectivity as a silent 5-HT1A antagonist, is the tool of choice for dissecting the specific functions of the 5-HT1A receptor. However, its potent agonism at the dopamine D4 receptor must be considered when interpreting experimental results, and appropriate control experiments should be performed. The choice between these two compounds will ultimately depend on the specific research question and the desired pharmacological intervention.
GSK163090: A Comparative Analysis of its Antidepressant-Like Effects
An objective comparison of GSK163090's performance with other antidepressant alternatives, supported by available experimental data.
This guide provides a comprehensive analysis of the investigational compound GSK163090, focusing on its antidepressant-like effects in comparison to established antidepressant medications. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the available preclinical and clinical data to inform future research and development in the field of neuropsychopharmacology.
Executive Summary
GSK163090 is a novel compound that has been investigated for the treatment of Major Depressive Disorder (MDD). Its unique mechanism of action, targeting multiple serotonin (B10506) receptors while also inhibiting the serotonin transporter, distinguishes it from many currently available antidepressants. However, clinical trial data indicates that GSK163090 did not demonstrate a statistically significant improvement in depressive symptoms compared to placebo. This guide will delve into the available data for GSK163090 and provide a comparative landscape of its performance against well-established antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and atypical antidepressants.
Mechanism of Action of GSK163090
GSK163090 is a potent and selective antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D serotonin receptors.[1][2][3][4] Additionally, it functions as an inhibitor of the serotonin reuptake transporter (SERT).[1][2][3] This dual mechanism of action suggests a potential for a distinct pharmacological profile compared to traditional antidepressants that primarily target monoamine reuptake.
Preclinical Data
While the mechanism of action of GSK163090 is documented, there is a notable absence of publicly available preclinical data from widely used behavioral models of antidepressant activity, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). One available in-vivo study in rats demonstrated that GSK163090 dose-dependently inhibited 8-OH-DPAT-induced hyperlocomotor activity, confirming its engagement with the 5-HT1A receptor in a living system.[1][2][3]
For comparison, the following tables summarize the typical effects of established antidepressants in these preclinical models.
Forced Swim Test (FST) Results for Comparator Antidepressants
| Compound | Class | Species | Effect on Immobility | Reference |
| Duloxetine (B1670986) | SNRI | Rat | Decreased | [5][6][7][8] |
| Escitalopram (B1671245) | SSRI | Rat, Mouse | Decreased | [9][10][11] |
| Sertraline | SSRI | Rat | Decreased | [12][13][14] |
| Bupropion (B1668061) | NDRI | Rat, Mouse | Decreased | [15][16][17][18][19] |
Tail Suspension Test (TST) Results for Comparator Antidepressants
| Compound | Class | Species | Effect on Immobility | Reference |
| Duloxetine | SNRI | Mouse | Decreased | [20][21] |
| Escitalopram | SSRI | Mouse | Decreased | [22][23] |
| Citalopram (B1669093) (related SSRI) | SSRI | Mouse | Decreased | [20][21][24] |
| Bupropion | NDRI | Mouse | Decreased | [23][24][25] |
Clinical Data
A Phase II, randomized, double-blind, placebo-controlled study (NCT00896363) was conducted to evaluate the efficacy and safety of GSK163090 in patients with Major Depressive Disorder.[26] The primary outcome measure was the change from baseline in the Hamilton Depression Rating Scale (HAMD-17) total score. The results of this trial, as reported in a systematic review, indicated that GSK163090 showed no significant difference in the HAMD-17 total score compared with placebo.[27] Detailed quantitative data from this study, such as the mean change in HAMD-17 scores for each group, are not publicly available.
Clinical Efficacy of Comparator Antidepressants (HAMD-17 Score Change)
The following table provides a summary of the typical mean change from baseline in the HAMD-17 score for several established antidepressants from various clinical trials. It is important to note that direct comparison across trials is challenging due to differences in study design, patient populations, and baseline disease severity.
| Compound | Class | Typical Mean Change from Baseline (HAMD-17) | Placebo Response | Reference |
| Duloxetine | SNRI | Significant improvement over placebo | Varies | [5][9][15][16][21] |
| Escitalopram | SSRI | Significant improvement over placebo | Varies | [17][20][23] |
| Sertraline | SSRI | Significant improvement over placebo | Varies | [28][29] |
| Bupropion | NDRI | Significant improvement over placebo | Varies | [6][11][30] |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a behavioral test used to assess antidepressant efficacy in rodents. The protocol generally involves placing a rodent in a cylinder of water from which it cannot escape. After initial escape-oriented behaviors, the animal will adopt an immobile posture, floating in the water. The duration of immobility is measured, and a reduction in immobility time following drug administration is indicative of an antidepressant-like effect. Different active behaviors, such as swimming and climbing, can also be scored to provide further insight into the neurochemical mechanisms of the tested compound.
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used behavioral despair model in mice to screen for potential antidepressant drugs. The mouse is suspended by its tail for a short period, and the duration of immobility is recorded. Antidepressant treatment typically reduces the time the animal spends immobile.
Discussion and Conclusion
GSK163090 possesses a novel mechanism of action, combining 5-HT1A/1B/1D receptor antagonism with serotonin reuptake inhibition. While this profile held theoretical promise for a new approach to treating depression, the available clinical data from a Phase II trial did not demonstrate a significant antidepressant effect compared to placebo. The lack of publicly available preclinical data in standard behavioral models also limits a comprehensive evaluation of its potential.
In contrast, established antidepressants such as SSRIs, SNRIs, and NDRIs have a large body of evidence from both preclinical and clinical studies supporting their efficacy. While these medications are not without their limitations, including delayed onset of action and side effects, they remain the cornerstone of pharmacological treatment for depression.
The case of GSK163090 highlights the challenges in translating novel mechanistic hypotheses into clinically effective treatments for depression. Further research into the specific roles of 5-HT1A, 1B, and 1D receptors in the pathophysiology of depression may yet yield new therapeutic targets. However, based on the current evidence, GSK163090 does not appear to offer a significant advantage over existing antidepressant therapies. Future research in this area should focus on compounds that can demonstrate robust efficacy in both preclinical models and well-controlled clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Antidepressant behavioral effects of duloxetine and amitriptyline in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antidepressant behavioral effects of duloxetine and fluoxetine in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced swim test behavior in postpartum rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of bupropion on the forced swim test and release of dopamine in the nucleus accumbens in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of bupropion on the forced swim test and release of dopamine in the nucleus accumbens in ACTH-treated rats | Semantic Scholar [semanticscholar.org]
- 17. Effects of imipramine and bupropion on the duration of immobility of ACTH-treated rats in the forced swim test: involvement of the expression of 5-HT2A receptor mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of bupropion on the forced swim test and release of dopamine in the nucleus accumbens in ACTH-treated rats | springermedizin.de [springermedizin.de]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Active behaviours produced by antidepressants and opioids in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
- 27. Revisiting the validity of the mouse tail suspension test: Systematic review and meta-analysis of the effects of prototypic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Reduced effectiveness of escitalopram in the forced swimming test is associated with increased serotonin clearance rate in food-restricted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Strain-dependent antidepressant-like effects of citalopram in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK163090 and F13714: Biased Agonists Targeting the Serotonin 1A Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties and functional effects of two prominent 5-HT1A receptor biased agonists: GSK163090 (also known as F15599 and NLX-101) and F13714. This analysis is supported by experimental data to delineate their distinct profiles.
GSK163090 and F13714 are both high-efficacy agonists of the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the treatment of mood and anxiety disorders. However, they exhibit functional selectivity, or "biased agonism," by preferentially activating specific subpopulations of 5-HT1A receptors. This leads to distinct downstream signaling and behavioral outcomes. F13714 preferentially targets presynaptic 5-HT1A autoreceptors located in the raphe nuclei, which regulate serotonin synthesis and release. In contrast, GSK163090 shows a preference for postsynaptic 5-HT1A heteroreceptors, primarily in cortical regions like the prefrontal cortex, which are involved in mood and cognition.
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo pharmacological parameters for GSK163090 and F13714.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Radioligand | Tissue/Cell Line | Kᵢ (nM) |
| GSK163090 (F15599) | Human 5-HT1A | [³H]8-OH-DPAT | Recombinant CHO cells | 0.89 |
| F13714 | Human 5-HT1A | [³H]8-OH-DPAT | Recombinant CHO cells | 0.08 |
Table 2: In Vitro Functional Activity
| Compound | Assay | Tissue/Cell Line | Parameter | Value |
| GSK163090 (F15599) | [³⁵S]GTPγS binding | Rat hippocampus | EC₅₀ (nM) | 2.5 |
| Eₘₐₓ (% of 5-HT) | 100 | |||
| F13714 | [³⁵S]GTPγS binding | Rat hippocampus | EC₅₀ (nM) | 0.1 |
| Eₘₐₓ (% of 5-HT) | 100 |
Table 3: In Vivo Neurochemical and Behavioral Effects
| Effect | Model | Species | GSK163090 (F15599) | F13714 |
| Hippocampal 5-HT release | Microdialysis | Rat | ED₅₀ = 240 µg/kg i.p. (decrease) | ED₅₀ = 0.04 mg/kg i.p. (decrease) |
| mPFC Dopamine (B1211576) release | Microdialysis | Rat | ED₅₀ = 30 µg/kg i.p. (increase) | - |
| Antidepressant-like effect | Forced Swim Test | Mouse | Active at 2-16 mg/kg p.o. | Active at 2-4 mg/kg p.o. |
| Anxiolytic-like effect | Elevated Plus Maze | Rat | MED = 5 mg/kg p.o. | MED = 2.5 mg/kg p.o. |
| Cognitive effect | Object Pattern Separation | Rat | Improves performance (0.04 mg/kg i.p.) | Impairs performance (0.0025 mg/kg i.p.) |
Signaling Pathways and Mechanism of Action
The biased agonism of GSK163090 and F13714 results in differential activation of downstream signaling cascades. Both compounds are G-protein biased agonists. GSK163090 (F15599) has been shown to preferentially stimulate the phosphorylation of extracellular signal-regulated kinases (ERK1/2) in the prefrontal cortex. In contrast, the potent activation of presynaptic 5-HT1A autoreceptors by F13714 leads to a profound inhibition of serotonergic neuron firing and a subsequent decrease in serotonin release throughout the brain.
Caption: Differential signaling of F13714 and GSK163090 at 5-HT1A receptors.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test to screen for antidepressant-like activity.
Protocol:
-
Apparatus: A transparent plastic cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
The duration of immobility (floating passively with only movements necessary to keep the head above water) is recorded during the last 4 minutes of the session.
-
-
Drug Administration: GSK163090, F13714, or vehicle is administered orally (p.o.) 60 minutes before the test.
-
Data Analysis: The total duration of immobility is compared between drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Protocol:
-
Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted above the brain region of interest (e.g., ventral hippocampus or medial prefrontal cortex).
-
Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for baseline measurement.
-
Drug Administration: GSK163090, F13714, or vehicle is administered intraperitoneally (i.p.).
-
Analysis: Neurotransmitter levels in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Presentation: Changes in neurotransmitter levels are expressed as a percentage of the baseline.
Caption: Workflow for in vivo microdialysis experiments.
Conclusion
GSK163090 and F13714 represent distinct classes of 5-HT1A receptor biased agonists. F13714, with its preferential activity at presynaptic autoreceptors, potently suppresses serotonergic neuronal activity. This profile may be beneficial in conditions characterized by excessive serotonin release. In contrast, GSK163090's preferential activation of postsynaptic heteroreceptors in cortical areas and its ability to enhance dopamine release in the prefrontal cortex suggest its potential in treating depression and cognitive deficits. The choice between these or similar compounds for therapeutic development will depend on the specific pathophysiology being targeted. Further research is warranted to fully elucidate the clinical implications of their biased agonism.
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for Research Compounds
Absence of specific data for GSK163929 necessitates adherence to general best practices for chemical waste disposal. While no definitive disposal protocol for the specific compound this compound is publicly available, a comprehensive framework for the safe and compliant disposal of novel research compounds can be established based on general laboratory safety guidelines and regulatory requirements. This ensures the protection of laboratory personnel, the environment, and adherence to legal standards.
The cornerstone of proper chemical disposal is the understanding that all waste generated in a laboratory setting must be treated as potentially hazardous unless confirmed otherwise by a qualified professional.[1] Researchers, scientists, and drug development professionals must follow a systematic approach to waste management, beginning with characterization and ending with collection by a licensed disposal service.
Step-by-Step Disposal Protocol for Research Compounds
A structured approach to the disposal of any research chemical is paramount. The following steps provide a procedural guide to ensure safety and compliance.
-
Hazard Identification and Characterization : The initial and most critical step is to determine the potential hazards associated with the compound. This is typically found in the Safety Data Sheet (SDS). In the absence of an SDS for a novel compound like this compound, it should be treated as hazardous. The primary hazard characteristics to consider are:
-
Ignitability : The potential to catch fire.
-
Corrosivity : The ability to corrode metals or cause damage to skin.
-
Reactivity : The tendency to be unstable, explode, or release toxic fumes under normal conditions.
-
Toxicity : The capacity to cause harm if ingested, inhaled, or absorbed through the skin.[2][3]
-
-
Segregation of Waste : To prevent dangerous chemical reactions, different types of waste must be kept separate.[4] As a general rule, the following should be segregated:
-
Selection of Appropriate Waste Containers : Waste containers must be compatible with the chemical they are holding to prevent leaks or reactions.[2][6] The container must be in good condition and have a secure, leak-proof lid.[2]
-
Proper Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (no abbreviations), the specific hazards (e.g., flammable, corrosive), the accumulation start date, and the name of the principal investigator or laboratory.[7]
-
Accumulation and Storage : Waste should be accumulated at or near the point of generation in a designated satellite accumulation area.[4][8] This area should be secure and away from general laboratory traffic.
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[8] Only licensed hazardous waste disposal companies should handle the final disposal.[2]
Quantitative Data Summary for Waste Disposal
The following table provides a structured overview of common laboratory waste types and their appropriate disposal containers.
| Waste Category | Hazard Characteristics | Recommended Container |
| Halogenated Solvents | Toxicity, potential carcinogenicity | Glass or polyethylene (B3416737) container |
| Non-Halogenated Solvents | Ignitability | Glass or polyethylene container |
| Acids (Corrosive) | Corrosivity | Glass or polyethylene container (do not use metal) |
| Bases (Corrosive) | Corrosivity | Glass or polyethylene container |
| Heavy Metal Waste | Toxicity, environmental hazard | Labeled, leak-proof container |
| Solid Chemical Waste | Varies (toxic, reactive, etc.) | Labeled, sealed container (e.g., plastic pail) |
| Sharps (Contaminated) | Puncture hazard, biohazard/chemical hazard | Puncture-resistant sharps container |
Experimental Protocols
In the absence of specific experimental data for this compound, a general protocol for the neutralization of acidic or basic waste is provided below as an example of a common laboratory waste treatment procedure. This should only be performed by trained personnel and if deemed safe and appropriate by your institution's EHS department.
Protocol: Neutralization of Dilute Acidic or Basic Waste
-
Preparation : Work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dilution : For concentrated acids or bases, slowly add the waste to a large volume of cold water with constant stirring. Never add water to acid.
-
Neutralization :
-
For acidic waste, slowly add a dilute base (e.g., sodium bicarbonate or 1M sodium hydroxide) while stirring and monitoring the pH.
-
For basic waste, slowly add a dilute acid (e.g., 1M hydrochloric acid) while stirring and monitoring the pH.
-
-
pH Monitoring : Continuously monitor the pH of the solution using a pH meter or pH paper. The target pH is typically between 6.0 and 8.0.
-
Disposal : Once the pH is neutral, and provided the solution does not contain any other hazardous materials, it may be permissible to dispose of it down the drain with copious amounts of water. Always confirm with your local EHS for approval before drain disposal. [9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a laboratory research compound.
Caption: Workflow for the proper disposal of laboratory chemical waste.
References
- 1. vumc.org [vumc.org]
- 2. danielshealth.com [danielshealth.com]
- 3. Chemical Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
